Ibrutinib dimer
Description
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Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQAMODZKHBII-LQFQNGICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H48N12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Proposed Mechanism of Ibrutinib Dimer Formation
An in-depth analysis of existing literature reveals a notable scarcity of direct evidence and detailed studies on the specific mechanism of ibrutinib dimer formation. This suggests that dimerization is not considered a primary degradation pathway or a significant pharmacological phenomenon for this Bruton's tyrosine kinase (BTK) inhibitor under typical physiological and storage conditions. However, based on the inherent chemical reactivity of ibrutinib's structure, a hypothetical mechanism can be proposed. This guide will delve into this plausible mechanism, outline experimental protocols to investigate it, and present the information in a structured format for researchers, scientists, and drug development professionals.
Ibrutinib possesses a critical electrophilic α,β-unsaturated amide (acrylamide) moiety, which is responsible for its covalent binding to the Cys481 residue in the active site of BTK. This same reactive group is the most likely site for a dimerization reaction through a Michael addition mechanism.
The proposed mechanism involves one ibrutinib molecule acting as a Michael acceptor (electrophile) and another acting as a Michael donor (nucleophile). The nucleophilic character could arise from the deprotonation of the nitrogen atom in the pyrazolopyrimidine core under specific conditions, although this is less likely, or through the involvement of the acrylamide itself in a more complex reaction cascade, potentially catalyzed by light, heat, or specific pH conditions.
A more plausible pathway involves a base-catalyzed or radical-initiated reaction. In a base-catalyzed scenario, a base would abstract a proton, creating a nucleophilic center on one ibrutinib molecule that could then attack the electrophilic β-carbon of the acrylamide group on a second ibrutinib molecule.
Below is a diagram illustrating this hypothetical Michael addition-based dimerization.
An In-depth Technical Guide to the Chemical Properties of Ibrutinib Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies. Under certain stress conditions, particularly thermal stress, ibrutinib can undergo degradation to form impurities, including a notable dimeric species. This technical guide provides a comprehensive overview of the chemical properties of the ibrutinib dimer, a significant degradation product. The guide details its formation, physicochemical properties, and the analytical methodologies for its characterization. Furthermore, it contextualizes the relevance of this impurity by discussing the established signaling pathway of ibrutinib and outlining a general workflow for the identification and characterization of such degradation products. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of ibrutinib and its related substances.
Introduction
Ibrutinib is a first-in-class covalent inhibitor that targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[2] The stability of ibrutinib is a critical factor in its pharmaceutical development and formulation. Forced degradation studies, conducted under various stress conditions such as heat, light, acid, base, and oxidation, are essential for identifying potential degradation products and understanding the drug's intrinsic stability.[3][4] One such degradation product that has been identified, particularly under thermal stress, is a dimer of ibrutinib.[5] The formation of this dimer can impact the drug's physicochemical properties, such as solubility and permeability, and is therefore of significant interest in pharmaceutical research and quality control.[5]
Chemical Properties of this compound
The this compound is a significant impurity that has been observed to form under thermal stress conditions.[5] Its characterization is crucial for ensuring the quality, safety, and efficacy of ibrutinib drug products.
Structure and Identification
The this compound is identified by the molecular formula C50H48N12O4 and has a molecular weight of approximately 881.0 g/mol .[6][7] The IUPAC name for this compound is 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one.[6]
Physicochemical Properties
Quantitative data on the physicochemical properties of the isolated this compound are not extensively available in the public domain. However, some computed and observed properties are summarized in the table below. The formation of the dimer has been qualitatively linked to a decrease in the solubility and permeability of ibrutinib.[5]
| Property | Value | Source |
| Molecular Formula | C50H48N12O4 | [6][7] |
| Molecular Weight | ~881.0 g/mol | [6][7] |
| XLogP3 (Computed) | 7.5 | [6] |
| Solubility | Decreased compared to Ibrutinib (qualitative) | [5] |
| Permeability | Decreased compared to Ibrutinib (qualitative) | [5] |
| Melting Point | Data not available | |
| pKa | Data not available |
Formation of this compound
The this compound is primarily formed as a thermal degradation product.[5] Studies on the amorphization of ibrutinib using techniques that involve elevated temperatures, such as melt quenching and hot-melt extrusion, have shown the presence of this dimer.[8] The formation of the dimer is more pronounced at higher temperatures.[8] While the precise chemical mechanism of dimerization under thermal stress has not been fully elucidated in the reviewed literature, it is considered a significant thermal degradation pathway for ibrutinib.[5][8]
Experimental Protocols
The identification and characterization of the this compound are typically carried out within the framework of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]
Forced Degradation (Stress Testing) of Ibrutinib
Objective: To generate potential degradation products of ibrutinib under various stress conditions to assess its intrinsic stability and to develop stability-indicating analytical methods.
Methodology:
-
Preparation of Ibrutinib Stock Solution: Prepare a stock solution of ibrutinib in a suitable solvent (e.g., a mixture of acetonitrile and water).[8]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the ibrutinib solution with an acid (e.g., 1N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.[4]
-
Alkaline Hydrolysis: Treat the ibrutinib solution with a base (e.g., 0.1N NaOH) and heat at a specified temperature (e.g., 80°C) for a defined period.[4]
-
Oxidative Degradation: Treat the ibrutinib solution with an oxidizing agent (e.g., 3-30% H2O2) at room temperature for a defined period.[4]
-
Thermal Degradation: Expose solid ibrutinib to dry heat at a high temperature (e.g., 105°C) for a defined period.[4] To specifically induce dimer formation, higher temperatures as used in melt-quenching (e.g., 165-240°C) can be applied.[8]
-
Photolytic Degradation: Expose the ibrutinib solution to UV light (e.g., 254 nm) and/or visible light for a defined period.[4]
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating method, typically UPLC-MS.[4][8]
Analytical Characterization of the this compound
Objective: To identify, isolate, and structurally elucidate the this compound from the stressed samples.
Methodology:
-
Chromatographic Separation (UPLC):
-
Column: A reversed-phase column, such as a C18 column, is typically used.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[3]
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm or 254 nm) and mass spectrometry (MS) are used for detection.[8] The this compound has been reported to have a retention time of approximately 13.2-13.6 minutes under specific UPLC conditions.[5]
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[8]
-
Mass Analyzer: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is used to determine the accurate mass of the parent ion and its fragments, which is crucial for confirming the elemental composition.[3] The dimer is identified by its characteristic m/z of approximately 881.[8]
-
Tandem MS (MS/MS): Fragmentation of the parent ion is performed to obtain structural information.
-
-
Isolation (Preparative HPLC):
-
If sufficient quantities of the dimer are present in the stressed samples, it can be isolated using preparative high-performance liquid chromatography (HPLC) for further characterization.
-
-
Structural Elucidation (NMR):
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) of the isolated dimer is the definitive method for unambiguous structure elucidation.
-
Visualizations
Ibrutinib Signaling Pathway
Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the simplified BCR signaling cascade and the point of inhibition by ibrutinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. faf.cuni.cz [faf.cuni.cz]
- 6. This compound | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. pubs.acs.org [pubs.acs.org]
Ibrutinib Dimer: A Technical Overview of its Physicochemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ibrutinib dimer, an impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The document details its molecular formula and weight, the conditions under which it forms, and the analytical methodologies used for its characterization. While the biological activity of the this compound is not extensively characterized in publicly available literature, this guide also outlines the well-established signaling pathway of the ibrutinib monomer to provide context for researchers.
Quantitative Data Summary
The physicochemical properties of ibrutinib and its dimer are summarized in the table below for easy comparison.
| Property | Ibrutinib Monomer | This compound |
| Molecular Formula | C₂₅H₂₄N₆O₂[1] | C₅₀H₄₈N₁₂O₄[1][2][3][4][5][6][7][8] |
| Molecular Weight | 440.50 g/mol [1] | 880.99 g/mol [1][2][4][7][9] |
| CAS Number | 936563-96-1[1] | 2031255-23-7[1][2][4][5] |
Formation and Characterization of this compound
The this compound is recognized as a process-related impurity and a degradation product that can form under specific conditions, particularly thermal stress.
Formation Conditions
Studies have shown that the dimerization of ibrutinib can occur at elevated temperatures. The presence of the dimer has been observed in samples prepared by methods involving thermal treatment.[10] One patent describes a method to substantially reduce the formation of a dimer impurity during the synthesis of ibrutinib, highlighting that it is a known challenge in the manufacturing process.[3]
Experimental Protocols for Characterization
Objective: To identify and characterize ibrutinib and its impurities, including the dimer, in a drug substance or product sample.
Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Materials and Reagents:
-
Ibrutinib reference standard
-
Ibrutinib sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC column (e.g., C18 reverse-phase)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the ibrutinib sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Prepare a similar solution of the ibrutinib reference standard.
-
-
Chromatographic Separation:
-
Set up the HPLC system with a C18 reverse-phase column.
-
Establish a mobile phase gradient using acetonitrile and water with a suitable modifier like formic acid. The gradient will be optimized to achieve separation of ibrutinib from its impurities.
-
Inject the prepared sample and reference standard solutions into the HPLC system.
-
Monitor the elution profile using the UV detector at a wavelength where ibrutinib and its impurities show significant absorbance.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Operate the mass spectrometer in a positive ion mode to detect the protonated molecular ions ([M+H]⁺) of ibrutinib and its impurities.
-
For ibrutinib, the expected [M+H]⁺ ion would be at m/z 441.2.
-
For the this compound, the expected [M+H]⁺ ion would be at m/z 881.4.
-
Perform fragmentation analysis (MS/MS) on the parent ions to obtain characteristic fragment ions for structural confirmation.
-
Data Analysis:
-
Compare the retention time and mass spectrum of the peaks in the sample chromatogram with those of the ibrutinib reference standard.
-
Identify the peak corresponding to the this compound based on its mass-to-charge ratio.
-
Analyze the fragmentation pattern of the dimer to propose a likely structure.
Ibrutinib Signaling Pathway
Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways affected by the this compound. The primary focus of research has been on the pharmacological action of the ibrutinib monomer.
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[11][12] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[11][13] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib blocks its kinase activity.[11][12] This inhibition disrupts the downstream signaling cascade, leading to decreased B-cell proliferation and survival.[14]
Caption: Ibrutinib's mechanism of action via BTK inhibition.
The logical flow for the experimental characterization of ibrutinib and its dimer impurity is outlined below.
Caption: Workflow for this compound characterization.
References
- 1. Ibrutinib Impurities | SynZeal [synzeal.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105859721A - Method for preparing ibrutinib - Google Patents [patents.google.com]
- 4. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound Impurity [hemarsh.com]
- 8. This compound | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 10. faf.cuni.cz [faf.cuni.cz]
- 11. Ibrutinib: A New Frontier in the Treatment of Chronic Lymphocytic Leukemia by Bruton’s Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib - Wikipedia [en.wikipedia.org]
- 13. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 14. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
Ibrutinib's Thermal Degradation: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Thermal Stability of Ibrutinib, its Degradation Products, and Analytical Methodologies.
Executive Summary
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. While generally considered stable under standard thermal stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, this technical guide elucidates the nuances of its thermal degradation, particularly under the more strenuous conditions encountered during certain manufacturing processes like amorphization. This document provides a comprehensive overview of Ibrutinib's thermal degradation pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation process and analytical workflows. This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Ibrutinib's stability profile and to aid in the development of robust formulations and analytical methods.
Thermal Stability Profile of Ibrutinib
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. In the case of Ibrutinib, multiple studies have investigated its behavior under various stress conditions, including heat.
Stability Under Standard ICH Thermal Stress Conditions
According to several forced degradation studies conducted under ICH guidelines, Ibrutinib is found to be relatively stable under typical thermal stress conditions. For instance, one study reported that solid Ibrutinib was stable when kept in a hot air oven at 105°C for 24 hours[1]. Another study also concluded that Ibrutinib is stable under heat, UV, humidity, and water conditions[2].
Thermal Degradation During Amorphization
In contrast to its stability in crystalline form, Ibrutinib can undergo thermal degradation when subjected to higher temperatures during processes such as melt quenching and hot-melt extrusion to produce an amorphous form. This degradation is temperature-dependent and can lead to the formation of impurities with higher molecular weights, including dimers and polymers[3][4].
Thermogravimetric analysis (TGA) of crystalline Ibrutinib (Form A) shows a two-stage thermal degradation profile, with the first significant weight loss occurring at approximately 320°C and the second at around 420°C. However, for amorphous samples prepared at temperatures exceeding 165°C, the onset of thermal degradation is shifted to a higher temperature, around 375°C[3]. This suggests that the amorphization process itself can influence the thermal stability of the molecule.
One of the identified thermal degradation products formed during high-temperature processing is "Ibrutinib di-piperidine impurity"[4]. The formation of this and other polymeric impurities can impact the physicochemical properties of the drug substance, including its solubility and permeability[3].
Quantitative Data on Thermal Degradation
The following table summarizes the quantitative data available on the thermal degradation of Ibrutinib, primarily from studies on its amorphous form.
| Temperature (°C) | Duration | Method of Amorphization | Degradation Products Observed | Extent of Degradation | Reference |
| 165, 180, 210, 240 | 15 min | Melt Quench | Ibrutinib di-piperidine and other polymeric impurities | Not explicitly quantified, but formation increases with temperature | [4] |
| >100 | Not specified | Hot Melt Extrusion | Dimer of Ibrutinib | Detected by UPLC-MS | [3] |
| 105 | 24 hours | Solid State Heating | No degradation observed | Not applicable | [1] |
Key Thermal Degradation Product
A significant thermal degradation product that has been identified is a dimeric impurity.
Ibrutinib di-piperidine Impurity
The formation of a dimeric impurity, referred to as Ibrutinib di-piperidine impurity, has been observed when Ibrutinib is exposed to high temperatures.
-
Molecular Formula: C₅₀H₄₈N₁₂O₄[5]
-
Formation: Observed in samples prepared by hot-melt extrusion and melt quenching at elevated temperatures[3].
The presence of this and other high-molecular-weight impurities can negatively impact the drug's solubility and permeability[3].
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying stability studies. The following sections outline the key experimental protocols used in the analysis of Ibrutinib's thermal degradation.
Forced Thermal Degradation (Solid State)
-
Protocol: Solid Ibrutinib is placed in a petri dish and kept in a hot air oven.
-
Conditions: 105°C for 24 hours.
-
Sample Preparation: After exposure, the sample is dissolved in a suitable diluent (e.g., Water:Acetonitrile 50:50 v/v) to a final concentration of 100 µg/mL and filtered through a 0.22 µm filter before injection into the analytical system[1].
Thermal Degradation during Amorphization (Melt Quench)
-
Protocol: Crystalline Ibrutinib (Form A) is heated in a ceramic crucible to temperatures ranging from 165°C to 240°C for 15 minutes.
-
Cooling: The melt is then rapidly cooled in an ice-water bath.
-
Sample Preparation: The resulting glass is crushed and stored for analysis[4].
Analytical Method: UPLC-MS for Degradation Product Analysis
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Mass Spectrometer (UPLC-MS).
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.
-
Detection: UV detection at approximately 215 nm and mass spectrometric detection in positive ion mode[1][4].
-
MS Parameters:
Visualizations
Logical Workflow for Ibrutinib Thermal Degradation Analysis
Workflow for thermal stress testing and analysis of Ibrutinib.
Proposed Thermal Degradation Pathway of Ibrutinib
Proposed thermal degradation pathway of Ibrutinib at high temperatures.
Signaling Pathways and Biological Implications of Degradation Products
A critical aspect of understanding drug degradation is to assess the biological activity and potential toxicity of the degradation products. As of the date of this guide, there is a significant lack of publicly available information on the pharmacology, toxicology, and effects on cellular signaling pathways of Ibrutinib's thermal degradation products, including the Ibrutinib di-piperidine impurity.
This represents a crucial knowledge gap. Further research is warranted to isolate these thermal degradants and evaluate their biological activity, including their potential to interact with BTK or other cellular targets, to ensure the safety and efficacy of Ibrutinib drug products that may be exposed to high temperatures during manufacturing.
For context, the known mechanism of action of the parent drug, Ibrutinib, is presented below. It is important to note that this pathway describes the action of Ibrutinib itself, and not its thermal degradation products.
Ibrutinib's Mechanism of Action: BTK Inhibition
Simplified signaling pathway of Ibrutinib's inhibitory action on BTK.
Conclusion and Recommendations
While Ibrutinib demonstrates good thermal stability under standard testing conditions, this guide highlights that thermal degradation is a potential risk during manufacturing processes that involve high temperatures, such as the production of amorphous solid dispersions. The formation of dimeric and polymeric impurities, such as the Ibrutinib di-piperidine impurity, has been documented.
Key recommendations for drug development professionals include:
-
Careful Monitoring: Implement rigorous monitoring of thermal degradation products during the development and scale-up of manufacturing processes involving heat.
-
Process Optimization: Optimize processing parameters (temperature, duration) to minimize the formation of thermal degradants.
-
Analytical Method Validation: Ensure that analytical methods are stability-indicating and capable of detecting and quantifying potential thermal degradation products.
-
Further Research: Given the lack of data, it is imperative to conduct studies to characterize the biological activity and potential toxicity of Ibrutinib's thermal degradation products to fully assess the risk to patient safety.
By understanding the nuances of Ibrutinib's thermal degradation pathway, researchers and manufacturers can better ensure the quality, safety, and efficacy of this important therapeutic agent.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. faf.cuni.cz [faf.cuni.cz]
- 4. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Ibrutinib Impurities | SynZeal [synzeal.com]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Ibrutinib Dimer Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical guide for the synthesis, purification, and characterization of the Ibrutinib dimer, a critical reference standard for impurity profiling in the development and manufacturing of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The primary this compound is understood to be a Michael adduct, formed from the reaction of Ibrutinib with its unreacted amine precursor. This guide outlines a proposed synthetic route and the necessary analytical controls.
Introduction to Ibrutinib and its Dimer Impurity
Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) and is utilized in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The drug works by irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, thereby blocking downstream B-cell receptor (BCR) signaling, which is essential for B-cell proliferation and survival.
During the synthesis of Ibrutinib, particularly in the final acylation step where the acryloyl moiety is added, a dimer impurity can be formed. This dimer is typically the result of a Michael addition reaction between the amine group of the Ibrutinib precursor, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and the activated double bond of the acrylamide group of a fully formed Ibrutinib molecule. The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. The intentional synthesis of the this compound is therefore essential to provide a qualified reference standard for analytical method development, validation, and routine quality control.
Proposed Synthetic Route
The synthesis of the this compound reference standard can be achieved by mimicking its formation as a byproduct. The proposed method involves the base-catalyzed Michael addition of the key Ibrutinib intermediate to Ibrutinib itself.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Purpose |
| Ibrutinib | 936563-96-1 | C₂₅H₂₄N₆O₂ | Michael Acceptor (Reactant) |
| (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 | C₂₂H₂₃N₅O | Michael Donor (Reactant) |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 | C₆H₁₅N | Base Catalyst |
| Dichloromethane (DCM) or Acetonitrile (ACN) | 75-09-2 | CH₂Cl₂ | Anhydrous Reaction Solvent |
| Preparative HPLC System | N/A | N/A | Purification |
| Analytical UPLC/HPLC-MS System | N/A | N/A | Analysis & Characterization |
Experimental Protocol: Synthesis
-
Reaction Setup : In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ibrutinib (1.0 eq) and (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.05 eq) in an appropriate volume of anhydrous dichloromethane.
-
Base Addition : To the stirred solution, add triethylamine (2.0 eq) dropwise at room temperature. The base acts as a catalyst for the Michael addition.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or a rapid HPLC-MS method, observing the consumption of Ibrutinib and the formation of a new, higher molecular weight product.
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Crude Product : The resulting residue contains the crude this compound along with unreacted starting materials and byproducts. This crude material should be carried forward for purification.
Experimental Protocol: Purification
-
Method : The primary method for purifying the this compound is preparative reverse-phase High-Performance Liquid Chromatography (Prep-HPLC) due to the structural similarity of the reactants and the product.
-
Column : A C18 stationary phase column is recommended.
-
Mobile Phase : A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.
-
Gradient Elution (Example) : A shallow gradient, such as 20% to 70% acetonitrile over 30-40 minutes, can be employed to separate the dimer from the starting materials.
-
Fraction Collection : Collect fractions corresponding to the dimer peak, which is identified by its expected retention time and confirmed by mass spectrometry.
-
Final Steps : Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to yield the purified this compound as a solid.
Analytical Characterization
The identity and purity of the synthesized reference standard must be rigorously confirmed.
Characterization Data Summary
| Analysis Technique | Parameter Measured | Expected Result for this compound |
| Mass Spectrometry (MS) | Molecular Weight | The molecular formula is C₅₀H₄₈N₁₂O₄. The expected monoisotopic mass is approximately 880.39 g/mol . The ESI+ spectrum should show a prominent [M+H]⁺ ion at m/z 881.4. |
| ¹H NMR Spectroscopy | Proton Environment | Disappearance of the characteristic vinyl proton signals of the acryloyl group of Ibrutinib. Appearance of new aliphatic proton signals corresponding to the -CH₂-CH₂- bridge formed during the Michael addition. Complex aromatic region due to the presence of two phenoxyphenyl moieties. |
| ¹³C NMR Spectroscopy | Carbon Skeleton | Confirmation of 50 unique carbon signals (or fewer if symmetry exists). Appearance of new aliphatic carbon signals and disappearance of the vinyl carbon signals. |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Purity and Retention Time | A single major peak under a validated purity method. Purity should be ≥95%, preferably >98%, for use as a reference standard. The dimer will have a longer retention time than Ibrutinib due to its larger size and increased lipophilicity. |
Visualized Workflows and Pathways
This compound Formation
The following diagram illustrates the Michael addition reaction that leads to the formation of the this compound.
Synthesis and Purification Workflow
The end-to-end process for preparing the reference standard is outlined below.
Ibrutinib Mechanism of Action: BTK Signaling Pathway
To understand the context in which Ibrutinib and its related compounds exist, it is crucial to visualize its mechanism of action. Ibrutinib targets the BTK pathway, which is central to B-cell function.
Conclusion
The synthesis of the this compound reference standard is a critical activity for any organization involved in the development, manufacturing, or quality control of Ibrutinib. By employing a controlled Michael addition reaction followed by rigorous purification and characterization, a high-purity standard can be prepared. This standard is indispensable for the accurate quantification of impurities, ensuring that the final active pharmaceutical ingredient meets the stringent requirements set by regulatory agencies. The protocols and data presented in this guide provide a comprehensive framework for undertaking this essential work.
Physicochemical Characterization of Ibrutinib Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical characterization of the ibrutinib dimer, a critical impurity and degradation product of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Understanding the formation, structure, and analytical profile of this dimer is essential for ensuring the quality, safety, and efficacy of ibrutinib drug products.
Introduction to Ibrutinib and Dimer Formation
Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase, a key component of the B-cell receptor (BCR) signaling pathway. Its irreversible binding to BTK blocks downstream signaling, thereby inhibiting the proliferation and survival of malignant B-cells. Ibrutinib is indicated for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
During manufacturing, storage, and under certain stress conditions, ibrutinib can degrade to form impurities, one of the most significant being the this compound. The formation of this dimer has been observed under thermal stress, particularly during amorphization processes like melt quenching and hot melt extrusion, as well as in the presence of certain solvents like benzene. Forced degradation studies also show that ibrutinib is susceptible to degradation under alkaline and oxidative conditions, which can lead to the formation of various degradation products, including dimers. The presence of such impurities can potentially impact the drug's solubility, permeability, and pharmacological activity.
Physicochemical Properties
The this compound is a higher molecular weight impurity formed from two molecules of ibrutinib. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₀H₄₈N₁₂O₄ | |
| Molecular Weight | 880.99 g/mol | |
| CAS Number | 2031255-23-7 | |
| Appearance | White to Off-white Solid | |
| Solubility | Soluble in Methanol-DMSO |
Analytical Characterization and Experimental Protocols
A suite of analytical techniques is employed to detect, identify, and quantify the this compound. The primary methods include liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS is a powerful technique for the separation and identification of ibrutinib and its degradation products. The high resolution of UPLC allows for the separation of the dimer from the parent drug and other impurities, while the mass spectrometer provides accurate mass information for identification.
Quantitative Data from UPLC-MS Analysis
| Analyte | Retention Time (min) | Mass-to-Charge Ratio (m/z) |
| Ibrutinib | 9.8 | 441.2 [M+H]⁺ |
| This compound | 13.2 | 881.0 [M+H]⁺ |
Data is compiled from representative studies and may vary based on specific experimental conditions.
Detailed Experimental Protocol: UPLC-MS/MS for Ibrutinib and Degradation Products
This protocol is a representative method for the analysis of ibrutinib and its impurities.
-
Chromatographic System: Waters Acquity UPLC system or equivalent.
-
Column: Waters Acquity UPLC C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase:
-
Eluent A: 20 mM Ammonium Acetate (pH 6.0).
-
Eluent B: Acetonitrile.
-
-
Gradient Elution: A gradient program should be optimized to ensure sufficient resolution between ibrutinib, the dimer, and other degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Autosampler Temperature: 10 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 215 nm.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3 kV.
-
Capillary Temperature: 350 °C.
-
Gas Flow Rate: 600 L/h.
-
Scan Range: 50 - 1000 m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the definitive structural elucidation of the this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the precise connectivity of the atoms in the dimer, confirming the linkage between the two ibrutinib monomers. The characterization data for the dimer would include detailed analysis of proton and carbon chemical shifts and their correlations.
Experimental Protocol: NMR Characterization
-
Sample Preparation: Dissolve a purified sample of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify all proton environments.
-
¹³C NMR: To identify all carbon environments.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is key to determining the linkage point of the dimer.
-
-
Data Analysis: The resulting spectra are analyzed to assign all chemical shifts and determine the overall structure of the dimer.
Signaling Pathways and Potential Impact of the Dimer
Ibrutinib exerts its therapeutic effect by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway, along with the downstream NF-κB signaling, is crucial for the proliferation and survival of B-cells.
Ibrutinib's Mechanism of Action
The formation of the this compound introduces a structural modification that could potentially alter its biological activity. While specific studies on the pharmacological effects of the this compound are not extensively reported in the public domain, the dimerization could lead to several outcomes:
-
Reduced BTK Inhibition: The covalent binding site on one or both ibrutinib molecules within the dimer may be sterically hindered or modified, potentially reducing its affinity and inhibitory activity towards BTK.
-
Altered Pharmacokinetics: The increased molecular weight and potential changes in polarity could affect the absorption, distribution, metabolism, and excretion (ADME) properties of the dimer compared to the monomeric drug.
-
Off-Target Effects: The dimeric structure might interact with other biological targets, potentially leading to unforeseen off-target effects or toxicities.
Further investigation into the biological activity of the this compound is a critical area for future research.
Experimental and Logical Workflows
The characterization of the this compound follows a logical progression from detection to structural elucidation.
Experimental Workflow for this compound Characterization
Conclusion
The this compound is a significant impurity that requires thorough physicochemical characterization to ensure the quality and safety of ibrutinib-containing pharmaceuticals. This guide has outlined the key properties, analytical methodologies, and potential biological implications of this dimer. The provided experimental protocols and workflows serve as a foundation for researchers and drug development professionals in their efforts to monitor and control this and other related impurities. Further research into the biological activity of the this compound is warranted to fully understand its impact on the therapeutic profile of ibrutinib.
Ibrutinib Dimer (CAS No. 2031255-23-7): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As with any pharmaceutical compound, understanding its impurity profile is critical for ensuring safety and efficacy. This technical guide provides a comprehensive overview of a notable ibrutinib impurity, the ibrutinib dimer, identified by the CAS number 2031255-23-7. This document details its chemical properties, formation under stress conditions, and places it within the context of the BTK signaling pathway, the primary target of the parent drug. While extensive data exists for ibrutinib, specific pharmacological and detailed synthetic protocols for this particular dimer are not widely available in current scientific literature.
Compound Identification and Properties
The this compound is a known process-related impurity and degradation product of ibrutinib. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2031255-23-7 | [1][2][3][4][5][6][7][8][9][10][11] |
| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one | [3][6] |
| Molecular Formula | C₅₀H₄₈N₁₂O₄ | [4][6][7][8] |
| Molecular Weight | 880.99 g/mol | [2][4][7] |
| Appearance | White to Off-white Solid | [12] |
Formation and Synthesis Context
The this compound is primarily formed as a degradation product under various stress conditions, as outlined in forced degradation studies conducted according to ICH guidelines.[13][14][15][16] Ibrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[13][14][15] Thermal stress is also a key factor in the formation of dimeric impurities.[17]
General Experimental Protocol for Forced Degradation of Ibrutinib
While a specific protocol for the exclusive synthesis of the this compound (CAS No. 2031255-23-7) is not detailed in the literature, the following general procedures are used to study the degradation of ibrutinib, which leads to the formation of various impurities, including dimers.
Objective: To induce the degradation of ibrutinib under controlled stress conditions to generate and identify degradation products.
Materials:
-
Ibrutinib active pharmaceutical ingredient (API)
-
Hydrochloric acid (e.g., 1 M HCl) for acidic hydrolysis
-
Sodium hydroxide (e.g., 1 M NaOH) for alkaline hydrolysis
-
Hydrogen peroxide (e.g., 10% H₂O₂) for oxidative degradation
-
High-purity water for neutral hydrolysis
-
Acetonitrile (ACN) and Ammonium Acetate for mobile phase in chromatography
-
UPLC-C18 column (e.g., Waters Acquity, 100 mm × 2.1 mm, 1.7 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of ibrutinib in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the ibrutinib stock solution with 1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[14]
-
Alkaline Hydrolysis: Mix the ibrutinib stock solution with 1 M NaOH and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[14]
-
Oxidative Degradation: Treat the ibrutinib stock solution with 10% H₂O₂ at room temperature for a specified duration (e.g., 8 hours).[14]
-
Thermal Degradation: Expose solid ibrutinib to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24 hours).[14]
-
Photolytic Degradation: Expose the ibrutinib solution to UV light.
-
-
Sample Preparation for Analysis: After the stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase diluent.
-
Chromatographic Analysis:
-
Inject the prepared samples into a UPLC system equipped with a PDA and/or mass spectrometry (MS) detector.
-
Use a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[13][14]
-
Monitor the elution profile at a suitable wavelength (e.g., 215 nm).[13][14]
-
-
Characterization: Isolate the degradation products using preparative HPLC. Elucidate the structure of the isolated impurities using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][16]
Below is a workflow diagram for the forced degradation studies.
Pharmacological Context: The BTK Signaling Pathway
Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[16][17] While the specific biological activity of the this compound (CAS No. 2031255-23-7) has not been reported, understanding the pathway targeted by the parent drug is essential for contextualizing the potential impact of its impurities.
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases. BTK plays a pivotal role in relaying these signals, which ultimately promote B-cell proliferation, survival, and differentiation.[15][16] Ibrutinib covalently binds to the cysteine-481 residue in the active site of BTK, leading to its irreversible inhibition.[14][17] This blockade disrupts the downstream signaling events, including the activation of PLCγ2, ERK1/2, and NF-κB pathways.[15]
The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism of action of ibrutinib.
Biological Activity of this compound
Currently, there is a lack of publicly available data on the biological activity of the this compound with CAS number 2031255-23-7. It is unknown whether this impurity retains any inhibitory activity against BTK or other kinases. The structural modifications resulting from dimerization could significantly alter its binding affinity to the active site of BTK. Further research, including in vitro kinase assays and cellular studies, is required to elucidate the pharmacological profile of this dimer. The potential for off-target effects also remains to be investigated.
Conclusion
The this compound (CAS No. 2031255-23-7) is a well-characterized impurity of ibrutinib, formed under specific stress conditions. While its chemical properties are established, a critical knowledge gap exists regarding its pharmacological activity. For drug development professionals, the presence of this and other impurities necessitates robust analytical methods for their detection and quantification to ensure the quality, safety, and consistency of the final drug product. Future research should focus on the synthesis of this dimer in sufficient quantities for comprehensive biological evaluation to fully understand its potential impact.
References
- 1. Method for preparing ibrutinib - Eureka | Patsnap [eureka.patsnap.com]
- 2. Preparation method of Ibrutinib drug impurity - Eureka | Patsnap [eureka.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 5. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 8. This compound Impurity 1 | CAS No: 2031255-23-7 [aquigenbio.com]
- 9. This compound Impurity | 2031255-23-7 [chemicalbook.com]
- 10. This compound 1 | CAS No- 2031255-23-7 | Simson Pharma Limited [simsonpharma.com]
- 11. anaxlab.com [anaxlab.com]
- 12. bioascend.com [bioascend.com]
- 13. researchgate.net [researchgate.net]
- 14. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Impact of Ibrutinib Dimerization on Drug Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrutinib, a potent and covalently binding inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As a Biopharmaceutics Classification System (BCS) Class II drug, its therapeutic efficacy is intrinsically linked to its low aqueous solubility and high permeability. A critical aspect of ibrutinib's chemistry that influences its biopharmaceutical properties is its propensity to form dimers and other degradation products, particularly under thermal stress. This technical guide provides an in-depth analysis of the impact of ibrutinib dimer formation on its solubility, supported by available data, detailed experimental protocols, and visualizations of relevant biological and analytical pathways. While qualitative evidence strongly indicates that dimerization negatively affects solubility, precise quantitative comparisons are not extensively documented in publicly available literature.
Introduction to Ibrutinib and Dimer Formation
Ibrutinib is a small molecule inhibitor that targets BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to a cysteine residue (Cys481) in the BTK active site, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1] The chemical stability of ibrutinib is a crucial factor in its formulation and efficacy. Under certain conditions, such as elevated temperatures experienced during some amorphization processes (e.g., melt-quenching or hot-melt extrusion), ibrutinib can undergo degradation, leading to the formation of impurities.[2] One of the identified degradation products is an this compound, specifically identified in some studies as ibrutinib di-piperidine.[2] The formation of this higher molecular weight species is correlated with a decrease in the drug's concentration and permeability, suggesting a negative impact on its solubility.[2]
Quantitative Data on Ibrutinib Solubility
While the literature qualitatively confirms that this compound formation reduces solubility, specific quantitative data directly comparing the solubility of the monomer and the dimer is scarce. However, extensive data is available for the solubility of ibrutinib (monomer) in various solvents and conditions. This information is crucial for understanding its biopharmaceutical behavior and for developing strategies to enhance its solubility.
| Compound | Solvent/Medium | Temperature | Solubility | Citation |
| Ibrutinib (Crystalline Form A) | Phosphate Buffer Saline (PBS), pH 6.8 | 37°C | ~1.29 µg/mL | [2] |
| Ibrutinib | 10 mM Ammonium Acetate, pH 4.5 | Not Specified | 0.003 mg/mL | |
| Ibrutinib | 10 mM Ammonium Acetate, pH 8.0 | Not Specified | 0.003 mg/mL | |
| Ibrutinib | Water | 25°C | Practically Insoluble | |
| Ibrutinib | Methanol | Not Specified | Soluble | |
| Ibrutinib | Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [1] |
| Ibrutinib | Ethanol | Not Specified | ~0.25 mg/mL | [1] |
| Ibrutinib | 1:3 DMSO:PBS (pH 7.2) | Not Specified | ~0.25 mg/mL | [1] |
| This compound | Chloroform | Not Specified | Slightly Soluble | |
| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |
Note: The term "practically insoluble" for ibrutinib in water indicates very low solubility. The formation of the dimer is expected to further decrease this already low aqueous solubility. The lack of precise quantitative solubility data for the this compound in aqueous media is a notable gap in the current literature.
Experimental Protocols
Forced Degradation for this compound Formation
This protocol is a generalized procedure based on forced degradation studies that have been shown to produce ibrutinib dimers.
Objective: To induce the formation of this compound through thermal stress for subsequent analysis.
Materials:
-
Ibrutinib (crystalline powder)
-
High-temperature oven or melt-quenching apparatus
-
Appropriate organic solvent for dissolution (e.g., methanol)
-
UPLC-MS system
Procedure:
-
Thermal Stress: Subject a known quantity of crystalline ibrutinib to high temperatures. This can be achieved through:
-
Sample Preparation for Analysis:
-
Dissolve a precise amount of the heat-treated ibrutinib sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Analysis: Analyze the sample using a validated UPLC-MS method to confirm the presence and quantify the amount of the this compound.
Solubility Assessment of Ibrutinib and its Dimer
This protocol outlines a general method for determining the solubility of ibrutinib and can be adapted for its dimer, provided a pure sample of the dimer is available.
Objective: To determine the equilibrium solubility of ibrutinib or its dimer in a specific solvent or buffer.
Materials:
-
Ibrutinib (or isolated this compound)
-
Selected solvent or buffer (e.g., PBS pH 7.4, water)
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
UPLC-MS or HPLC-UV system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the compound (ibrutinib or its dimer) to a known volume of the desired solvent in a sealed container.
-
Equilibration: Place the container in a shake-flask apparatus or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated UPLC-MS or HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
UPLC-MS Method for Detection of Ibrutinib and its Dimer
This protocol provides a representative UPLC-MS method for the separation and identification of ibrutinib and its dimer.
Objective: To develop a UPLC-MS method for the detection and potential quantification of ibrutinib and its dimer.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the monomer and the more retained dimer (e.g., starting with a lower percentage of B and increasing over time).
-
Flow Rate: ~0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at a specific wavelength (e.g., 254 nm) and MS detection.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
-
Expected m/z:
-
Ibrutinib (Monomer): [M+H]+ ≈ 441.2
-
This compound: [M+H]+ ≈ 881.4
-
Visualizations
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
References
Methodological & Application
Application Note: HPLC Method for the Analysis of Ibrutinib Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] During the manufacturing process, storage, or under stress conditions such as elevated temperatures, ibrutinib can undergo degradation, leading to the formation of impurities.[3][4] One such critical impurity is the ibrutinib dimer, which can impact the safety and efficacy of the drug product.[5] Therefore, a robust and reliable analytical method for the detection and quantification of the this compound is crucial for quality control and stability studies.
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of ibrutinib and its dimer. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a quality control environment.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
Ibrutinib reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Instrumentation
A standard HPLC system equipped with a PDA or UV detector is suitable for this analysis.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Photodiode Array (PDA) or UV-Vis Detector
-
Column: X-Bridge C18, 150 x 4.6 mm, 3.5 µm or equivalent
-
Software: Empower, Chromeleon, or equivalent chromatography data system
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of ibrutinib and its dimer:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 6.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 60 | 40 |
| 25 | 60 | 40 |
Preparation of Solutions
2.4.1. Standard Stock Solution (Ibrutinib)
Accurately weigh about 25 mg of ibrutinib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This will yield a stock solution of approximately 1000 µg/mL.
2.4.2. Standard Stock Solution (this compound)
Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This will yield a stock solution of approximately 100 µg/mL.
2.4.3. Working Standard Solution
Prepare a working standard solution containing a final concentration of 100 µg/mL of ibrutinib and 1 µg/mL of this compound by appropriately diluting the stock solutions with the diluent.
2.4.4. Sample Preparation
For drug substance analysis, accurately weigh about 25 mg of the ibrutinib sample, dissolve in, and dilute to 25 mL with the diluent. For drug product analysis (e.g., capsules), the preparation may involve additional extraction steps to ensure complete recovery of the analyte.
Method Validation Parameters (Summary)
The analytical method should be validated in accordance with ICH guidelines. A summary of typical validation parameters is provided below.
| Parameter | Typical Acceptance Criteria |
| Specificity | The dimer peak should be well-resolved from the ibrutinib peak and any other impurities. |
| Linearity (Dimer) | Correlation coefficient (r²) ≥ 0.999 over a range of 0.1 - 2 µg/mL. |
| Accuracy (Dimer) | Recovery between 98.0% and 102.0%. |
| Precision (Dimer) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 (typically around 0.03 µg/mL). |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 (typically around 0.1 µg/mL). |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions. |
Data Presentation
The following table summarizes the expected retention times and relative retention times (RRT) for ibrutinib and its dimer under the specified chromatographic conditions.
Table 2: Retention Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Ibrutinib | ~ 9.8 | 1.00 |
| This compound | ~ 13.6 | ~ 1.39 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Discussion
The described HPLC method provides a reliable means for the separation and quantification of ibrutinib and its dimer impurity. Forced degradation studies have shown that ibrutinib is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments, leading to the formation of multiple degradation products.[4][6][7] The dimer is a known impurity that can form under thermal stress.[3]
The use of a C18 column with a gradient elution of ammonium acetate buffer and acetonitrile allows for effective separation of the more polar ibrutinib from the less polar dimer. The selection of 260 nm as the detection wavelength provides good sensitivity for both compounds.[8]
It is crucial to use a well-characterized reference standard for the this compound for accurate quantification. In the absence of a commercially available standard, it may be necessary to isolate and characterize the dimer from stressed samples.
Conclusion
The HPLC method detailed in this application note is a robust and specific method for the analysis of this compound in bulk drug substance and finished pharmaceutical products. The method is suitable for routine quality control testing and stability studies, ensuring the quality and safety of ibrutinib-containing medicines.
References
- 1. ctppc.org [ctppc.org]
- 2. jetir.org [jetir.org]
- 3. faf.cuni.cz [faf.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: UPLC-MS/MS for Ibrutinib Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[1][2] Ensuring the purity and stability of the ibrutinib drug substance and product is critical for its safety and efficacy. This document provides a detailed application note and protocol for the identification and quantification of ibrutinib impurities using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This method is essential for impurity profiling, stability studies, and quality control throughout the drug development process.
Forced degradation studies are a key aspect of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions.[3][4][5] Ibrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while generally stable under neutral, thermal, and photolytic stress.[3][5][6]
Experimental Protocols
This section details the methodologies for sample preparation and UPLC-MS/MS analysis for the impurity profiling of ibrutinib.
Sample Preparation
Forced Degradation Studies:
Forced degradation studies are performed to predict the degradation pathways of ibrutinib and to develop stability-indicating methods.[5]
-
Acidic Hydrolysis: Dissolve 1 mg of ibrutinib in 1 mL of methanol and add 9 mL of 1 M HCl. Heat the solution at 80°C for 8 hours.[5]
-
Alkaline Hydrolysis: Dissolve 1 mg of ibrutinib in 1 mL of methanol and add 9 mL of 1 M NaOH. Heat the solution at 80°C for 8 hours.[5]
-
Oxidative Degradation: Dissolve 1 mg of ibrutinib in 10 mL of 10% hydrogen peroxide (H₂O₂) and keep at room temperature for 8 hours.[5]
-
Thermal Degradation: Keep the solid ibrutinib drug substance in a hot air oven at 105°C for 24 hours.[5]
-
Photolytic Degradation: Expose the solid ibrutinib drug substance to UV light (254 nm) and visible light for an extended period.
-
Neutral Hydrolysis: Dissolve 1 mg of ibrutinib in 10 mL of water and heat at 80°C for 8 hours.[5]
After the specified stress period, neutralize the acidic and alkaline samples, and dilute all samples to a final concentration of approximately 100 µg/mL with a suitable diluent (e.g., acetonitrile and water mixture) before UPLC-MS/MS analysis.[5]
UPLC-MS/MS Method
The following UPLC-MS/MS parameters are recommended for the separation and detection of ibrutinib and its impurities.
UPLC Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[6] |
| Mobile Phase A | 0.05% Formic acid in water or 20 mM ammonium acetate (pH 6)[3][6] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 - 0.6 mL/min[3][6] |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the impurities and the active pharmaceutical ingredient (API). |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40°C |
| Detection Wavelength (UV) | 215 nm[3][6] |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3] |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 for specific m/z transitions for ibrutinib and its potential impurities. |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the quantitative data for ibrutinib and its known degradation products. This data is compiled from various forced degradation studies.
Table 1: Quantitative Data for Ibrutinib and its Degradation Products
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Stress Condition |
| Ibrutinib | Varies | 441.2 | 304.2, 138.3, 84.0 | - |
| DP-I | Varies | Varies | Varies | Acidic, Basic Hydrolysis[3] |
| DP-II | Varies | Varies | Varies | Basic Hydrolysis[3] |
| DP-III | Varies | Varies | Varies | Oxidative[3] |
| DP-IV | Varies | Varies | Varies | Oxidative[3] |
| DP-V | Varies | Varies | Varies | Basic Hydrolysis[3] |
| DP-VI | Varies | Varies | Varies | Oxidative[3] |
| DP-VII | Varies | Varies | Varies | Oxidative[3] |
| DP-VIII | Varies | Varies | Varies | Basic Hydrolysis[3] |
| DP-IX | Varies | Varies | Varies | Basic Hydrolysis[3] |
| DP-X | Varies | Varies | Varies | Oxidative[3] |
Note: The exact retention times and m/z values for the degradation products (DP) can vary depending on the specific chromatographic and mass spectrometric conditions used. The table indicates the conditions under which these impurities are typically observed.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for ibrutinib impurity profiling using UPLC-MS/MS.
Caption: Workflow for Ibrutinib Impurity Profiling.
Ibrutinib Signaling Pathway
Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates this mechanism of action.
Caption: Ibrutinib's Inhibition of the BTK Signaling Pathway.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the comprehensive impurity profiling of ibrutinib. By employing forced degradation studies and a validated analytical method, researchers, scientists, and drug development professionals can effectively identify, quantify, and control impurities, ensuring the quality, safety, and stability of ibrutinib-containing pharmaceutical products. This is critical for meeting regulatory requirements and delivering safe and effective treatments to patients.
References
- 1. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ctppc.org [ctppc.org]
- 3. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Fragmentation of Ibrutinib Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. Under certain stress conditions, such as alkaline hydrolysis, ibrutinib can undergo degradation to form various products, including a dimeric species. Understanding the structure and fragmentation behavior of this ibrutinib dimer is crucial for impurity profiling, stability studies, and ensuring the quality and safety of ibrutinib-based therapeutics. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of the this compound, including its fragmentation pattern and the experimental conditions for its generation and detection.
This compound: Formation and Mass Spectrometry Data
Forced degradation studies have revealed the formation of an this compound, designated as DP-IX, under alkaline hydrolysis conditions.[1][2] This dimer is proposed to form via a Michael addition reaction, where the piperidine nitrogen of one ibrutinib molecule attacks the activated olefin of the acryloyl group on another ibrutinib molecule.[1]
The mass spectrometric data for the protonated this compound (DP-IX) is summarized in the table below.
| Parameter | Value | Reference |
| Degradation Condition | Alkaline Hydrolysis (1 M NaOH at 80°C for 8h) | [1] |
| Molecular Formula | C50H48N12O4 | [1] |
| Theoretical Mass | 880.39 | [1] |
| Observed [M+H]+ | 827.4029 | [1] |
Note: There appears to be a discrepancy in the reported [M+H]+ ion and the theoretical mass of a simple dimer in the source material. The provided data from the source will be used for the fragmentation analysis.
Mass Spectrometry Fragmentation of this compound (DP-IX)
The fragmentation of the this compound provides valuable structural information. The key product ions observed in the MS/MS spectrum of the protonated dimer are detailed below.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss | Reference |
| 827.4029 | 441.2107 | Loss of one ibrutinib monomer | [1] |
| 827.4029 | 399.1995 | Further fragmentation of the dimer structure | [1] |
Experimental Protocols
Protocol for Forced Degradation of Ibrutinib to Generate Dimer
This protocol describes the conditions for the alkaline hydrolysis of ibrutinib to generate the dimeric degradation product, DP-IX.[1]
Materials:
-
Ibrutinib reference standard
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Heating apparatus (e.g., water bath or heating block)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Prepare a stock solution of ibrutinib in methanol at a concentration of 1 mg/mL.
-
In a suitable reaction vessel, add a known volume of the ibrutinib stock solution.
-
Add an equal volume of 1 M NaOH solution to the ibrutinib solution.
-
Heat the mixture at 80°C for 8 hours.
-
After cooling to room temperature, neutralize the solution with 1 M HCl to approximately pH 7.
-
Dilute the resulting solution with a suitable solvent (e.g., methanol/water mixture) to a final concentration appropriate for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis of this compound
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and detection of the this compound.[1]
Liquid Chromatography Parameters:
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 20 mM Ammonium acetate in water (pH 6)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: (A specific gradient was used in the study but not detailed in the abstract. A typical gradient for separating related substances would be a linear increase in the organic phase, e.g., 10% B to 90% B over 15-20 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection (UV): 215 nm
Mass Spectrometry Parameters:
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., TOF)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 50-1000
-
Capillary Voltage: Typically 3-4 kV
-
Cone Voltage: Optimized for ibrutinib and its degradation products
-
Source Temperature: Typically 120-150°C
-
Desolvation Temperature: Typically 350-450°C
-
Collision Gas: Argon
-
Collision Energy: Ramped or set to an optimized value to induce fragmentation of the dimer.
Visualizations
This compound (DP-IX) Fragmentation Pathway
Caption: Proposed fragmentation of the this compound.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: Simplified BTK signaling pathway and ibrutinib's point of inhibition.
References
Application Note: NMR Spectroscopic Analysis for the Structural Elucidation of an Ibrutinib Dimer Impurity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. One such process-related impurity is a dimeric adduct of Ibrutinib. This application note outlines a detailed protocol for the structural elucidation of the Ibrutinib dimer using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The provided methodologies and data serve as a comprehensive guide for researchers involved in the characterization of Ibrutinib and related compounds. While the data presented here is representative, it provides a framework for the analytical approach.
Proposed Dimer Structure
The this compound impurity has a reported molecular formula of C₅₀H₄₈N₁₂O₄. A plausible structure, consistent with this formula and the reactive acrylamide moiety of Ibrutinib, involves a Michael addition reaction where the secondary amine of the piperidine ring of one Ibrutinib molecule attacks the activated double bond of the acrylamide group of a second Ibrutinib molecule.
Quantitative Data Summary
The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shift assignments for the proposed this compound structure in DMSO-d₆.
Table 1: ¹H NMR Chemical Shift Data (600 MHz, DMSO-d₆)
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (Phenoxy) | 7.50 - 7.20 | m | - | 18H |
| Pyrimidine-H | 8.15 | s | - | 2H |
| Pyrazole-NH₂ | 7.90 | br s | - | 4H |
| Piperidine-H (CH-N) | 4.85 | m | - | 2H |
| Acrylamide-CH= | 6.80 | dd | 17.0, 10.5 | 1H |
| Acrylamide =CH₂ | 6.15 | dd | 17.0, 2.0 | 1H |
| Acrylamide =CH₂ | 5.70 | dd | 10.5, 2.0 | 1H |
| Piperidine-CH₂ | 3.80 - 2.80 | m | - | 16H |
| Dimer Linkage-CH₂ | 2.60 | t | 7.0 | 2H |
| Dimer Linkage-CH₂ | 2.40 | t | 7.0 | 2H |
Table 2: ¹³C NMR Chemical Shift Data (150 MHz, DMSO-d₆)
| Assignment | Chemical Shift (ppm) |
| C=O (Acrylamide) | 165.2 |
| C=O (Dimer Linkage) | 170.5 |
| Ar-C (Phenoxy) | 158.0 - 118.0 |
| Pyrimidine/Pyrazole-C | 155.0 - 95.0 |
| Acrylamide C=C | 130.8, 128.5 |
| Piperidine-C (CH-N) | 55.0 |
| Piperidine-CH₂ | 45.0 - 25.0 |
| Dimer Linkage-CH₂ | 48.5, 35.2 |
Experimental Protocols
1. Sample Preparation
-
Weigh 5-10 mg of the isolated this compound impurity.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
All NMR experiments should be performed on a 600 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 4
-
Acquisition Time: 0.21 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 12 ppm in both dimensions
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 8
-
Acquisition Time: 0.1 s
-
Relaxation Delay: 1.5 s
-
Spectral Width: 12 ppm (F2), 165 ppm (F1)
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16
-
Acquisition Time: 0.2 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 12 ppm (F2), 220 ppm (F1)
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired FIDs using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D).
-
Phase and baseline correct all spectra.
-
Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.
-
Integrate the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the COSY spectrum to identify proton-proton spin systems.
-
Use the HSQC spectrum to correlate protons with their directly attached carbons.
-
Utilize the HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the dimeric linkage.
Visualizations
Caption: Experimental workflow for the NMR analysis of the this compound.
Caption: Proposed reaction pathway for the formation of the this compound.
Conclusion
This application note provides a comprehensive protocol for the NMR-based structural elucidation of a common this compound impurity. The combination of 1D and 2D NMR techniques, including ¹H, ¹³C, COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and confirms the proposed dimeric structure. This detailed analytical workflow is essential for the characterization of impurities in drug development and manufacturing, ensuring the quality and safety of the final pharmaceutical product.
Application Note: Forced Degradation Study of Ibrutinib
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] It is an oral medication used for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[3] Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to develop stability-indicating analytical methods.[5] This application note outlines a comprehensive protocol for conducting forced degradation studies on ibrutinib, including the experimental procedures, analytical methodology for the separation and identification of degradation products, and a summary of expected outcomes.
Ibrutinib Signaling Pathway
Ibrutinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][3] This blockage disrupts the downstream signaling cascade that promotes B-cell proliferation and survival. The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism of action of ibrutinib.
Caption: Ibrutinib inhibits BTK, blocking the BCR signaling pathway.
Experimental Protocols
This section provides detailed protocols for subjecting ibrutinib to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Materials and Reagents
-
Ibrutinib reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Formic acid
Forced Degradation Workflow
The general workflow for the forced degradation study is depicted below.
Caption: General workflow for the forced degradation of ibrutinib.
Stress Conditions
-
Prepare a stock solution of ibrutinib in a suitable organic solvent (e.g., methanol or acetonitrile).
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.[8]
-
Reflux the solution at 60-80°C for a specified duration (e.g., 1 to 8 hours).[8][9]
-
At predetermined time points, withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis.
-
Prepare a stock solution of ibrutinib.
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.[8]
-
Reflux the solution at 60-80°C for a specified duration (e.g., 30 minutes to 8 hours).[8][9]
-
At predetermined time points, withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 1 M HCl.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
Prepare a stock solution of ibrutinib.
-
To an aliquot of the stock solution, add an equal volume of 10-30% H₂O₂.[8][9]
-
Keep the solution at room temperature or 60°C for a specified duration (e.g., up to 8 hours).[8][9]
-
At predetermined time points, withdraw samples and dilute with the mobile phase for analysis.
-
Place a known amount of solid ibrutinib in a hot air oven.
-
Expose the sample to a temperature of 105°C for 24 hours.[8]
-
Alternatively, prepare a solution of ibrutinib and expose it to dry heat at 60°C for 4 hours.[9]
-
After the specified time, cool the sample to room temperature, dissolve/dilute with the mobile phase, and analyze.
-
Expose a solution of ibrutinib in a transparent container to a combination of UV and visible light.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][10]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at the end of the exposure period.
Analytical Methodology
A stability-indicating HPLC or UPLC method is required to separate ibrutinib from its degradation products. A common approach involves a reversed-phase C18 column with gradient elution.[6][8][11]
-
Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[6][8]
-
Mobile Phase A: 20 mM ammonium acetate (pH 6) or 0.05% formic acid in water.[6][12]
For structural elucidation of the degradation products, LC-MS/MS is employed.[6][14]
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of ibrutinib degradation under each stress condition.
| Stress Condition | Reagent/Temperature | Duration | % Degradation of Ibrutinib | Number of Degradation Products | Reference |
| Acidic Hydrolysis | 1 M HCl | 8 hours at 80°C | Susceptible | 1 | [6][8] |
| Basic Hydrolysis | 1 M NaOH | 8 hours at 80°C | Highly Sensitive | 5 | [6][8] |
| Oxidative Degradation | 10% H₂O₂ | 8 hours at RT | Extremely Sensitive | 5 | [6][8] |
| Thermal Degradation | Solid State | 24 hours at 105°C | Stable | - | [6][8] |
| Photolytic Degradation | ICH Q1B | - | Stable | - | [6][8] |
| Neutral Hydrolysis | Water | 8 hours at 80°C | Stable | - | [6][8] |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Conclusion
Forced degradation studies reveal that ibrutinib is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal, photolytic, and neutral hydrolytic stress.[6][8][15][16] The developed stability-indicating analytical method is crucial for the accurate quantification of ibrutinib in the presence of its degradation products, ensuring the quality and safety of the drug product throughout its shelf life. The identification of degradation products through techniques like LC-MS/MS provides valuable information on the potential degradation pathways of the molecule.[14][17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. targetedonc.com [targetedonc.com]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. ctppc.org [ctppc.org]
- 12. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Stability-indicating Method for Ibrutinib: Identification and Separation of Degradation Products, Known and Genotoxic Impurities Using RP-HPLC/PDA and QDa Mass Detectors | Semantic Scholar [semanticscholar.org]
- 14. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations-Hinweis: Quantifizierung von Ibrutinib-Dimer in pharmazeutischen Wirkstoffen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Dieser Applikations-Hinweis beschreibt eine detaillierte Methode zur Quantifizierung des Ibrutinib-Dimers, einer bekannten prozessbedingten Verunreinigung und eines Abbauprodukts im Ibrutinib-Wirkstoff. Die genaue Quantifizierung dieser Verunreinigung ist entscheidend für die Gewährleistung der Qualität, Sicherheit und Wirksamkeit des Arzneimittels. Die vorgestellte Methode basiert auf der Ultra-Hochleistungs-Flüssigkeitschromatographie (UPLC), die eine hohe Auflösung und Empfindlichkeit für die Trennung des Dimers von Ibrutinib und anderen verwandten Substanzen bietet.
Einleitung
Ibrutinib ist ein potenter niedermolekularer Inhibitor der Bruton-Tyrosinkinase (BTK), der für die Behandlung verschiedener B-Zell-Malignome eingesetzt wird. Während der Synthese oder Lagerung können sich Verunreinigungen bilden, einschließlich des Ibrutinib-Dimers. Regulierungsbehörden fordern eine genaue Identifizierung und Quantifizierung solcher Verunreinigungen, um die Sicherheit und Konsistenz des Wirkstoffs zu gewährleisten. Studien zu Zwangdegradation haben gezeigt, dass Ibrutinib unter Belastungsbedingungen wie basischer Hydrolyse abgebaut wird, was zur Bildung von Dimeren führen kann.
Dieser Hinweis bietet ein Protokoll für eine stabilitätsanzeigende UPLC-Methode, die für die Quantifizierung des Ibrutinib-Dimers geeignet ist.
Signalweg und Wirkmechanismus von Ibrutinib
Ibrutinib wirkt durch die irreversible Hemmung der Bruton-Tyrosinkinase (BTK), einem entscheidenden Enzym im Signalweg des B-Zell-Rezeptors (BCR). Die Blockade dieses Signalwegs hemmt die Proliferation und das Überleben von malignen B-Zellen.
Abbildung 1: Vereinfachter Signalweg der Ibrutinib-vermittelten BTK-Inhibition.
Experimentelles Protokoll: UPLC-Methode
Dieses Protokoll beschreibt eine UPLC-Methode zur Quantifizierung des Ibrutinib-Dimers. Es wird empfohlen, alle Methodenparameter vor der routinemäßigen Anwendung gemäß den ICH-Richtlinien zu validieren.
3.1 Geräte und Software
-
UPLC-System mit Diodenarray-Detektor (DAD) oder UV-Detektor
-
Chromatographie-Datenerfassungs- und -verarbeitungssoftware (z.B. Empower, Chromeleon)
-
Analysenwaage (Genauigkeit 0,01 mg)
-
Ultraschallbad
-
pH-Meter
3.2 Reagenzien und Materialien
-
Ibrutinib-Referenzstandard und Wirkstoffprobe
-
Ibrutinib-Dimer-Referenzstandard (falls verfügbar)
-
Acetonitril (HPLC-Qualität)
-
Wasser (HPLC-Qualität, z.B. Milli-Q)
-
Ammoniumacetat oder Kaliumphosphat (analytische Qualität)
-
Ameisensäure oder Phosphorsäure (analytische Qualität)
-
Lösungsmittelfilter (0,22 µm oder 0,45 µm)
3.3 Chromatographische Bedingungen
-
Säule: C18-Umkehrphasensäule (z.B. Acquity UPLC BEH C18, 2,1 x 100 mm, 1,7 µm)
-
Mobile Phase A: Wässriger Puffer (z.B. 10 mM Ammoniumacetat, pH-Wert mit Ameisensäure auf 4,5 eingestellt)
-
Mobile Phase B: Acetonitril
-
Gradientenelution:
-
0-2 min: 90% A, 10% B
-
2-15 min: linearer Gradient auf 40% A, 60% B
-
15-18 min: linearer Gradient auf 10% A, 90% B
-
18-20 min: 10% A, 90% B
-
20.1-23 min: Rückkehr zu 90% A, 10% B (Äquilibrierung)
-
-
Flussrate: 0,3 mL/min
-
Säulentemperatur: 40 °C
-
Detektionswellenlänge: 258 nm
-
Injektionsvolumen: 2 µL
-
Laufzeit: 23 Minuten
3.4 Vorbereitung der Lösungen
-
Lösungsmittel (Diluent): Acetonitril/Wasser (50:50, v/v)
-
Standard-Stammlösung (ca. 0,5 mg/mL Ibrutinib): Wägen Sie ca. 5 mg des Ibrutinib-Referenzstandards genau in einen 10-mL-Messkolben ein. Lösen und füllen Sie mit dem Lösungsmittel bis zur Marke auf. Beschallen Sie die Lösung bei Bedarf kurz im Ultraschallbad.
-
Standard-Arbeitslösung (ca. 0,05 mg/mL): Pipettieren Sie 1,0 mL der Standard-Stammlösung in einen 10-mL-Messkolben und füllen Sie mit dem Lösungsmittel bis zur Marke auf.
-
Probenlösung (ca. 0,5 mg/mL): Wägen Sie ca. 5 mg der Ibrutinib-Wirkstoffprobe genau in einen 10-mL-Messkolben ein. Lösen und füllen Sie mit dem Lösungsmittel bis zur Marke auf. Beschallen Sie die Lösung bei Bedarf kurz im Ultraschallbad und filtrieren Sie sie vor der Injektion durch einen 0,22-µm-Spritzenfilter.
Arbeitsablauf der Quantifizierung
Der Prozess von der Probenvorbereitung bis zur Berichterstattung folgt einem strukturierten Arbeitsablauf, um konsistente und zuverlässige Ergebnisse zu gewährleisten.
Abbildung 2: Experimenteller Arbeitsablauf für die Quantifizierung des Ibrutinib-Dimers.
Datenanalyse und Präsentation
Die Quantifizierung des Ibrutinib-Dimers und anderer Verunreinigungen erfolgt in der Regel mittels Flächenprozentmethode, vorausgesetzt, der Response-Faktor ist ähnlich dem von Ibrutinib. Alternativ kann die Methode des externen Standards verwendet werden, wenn ein Referenzstandard für das Dimer verfügbar ist.
5.1 Berechnungen Die Berechnung des prozentualen Anteils der Verunreinigung erfolgt nach folgender Formel (Flächenprozent):
% Verunreinigung = (Fläche des Verunreinigungspeaks / Summe aller Peakflächen) x 100
5.2 Logischer Ablauf der Datenbewertung
Die Bewertung der erhaltenen Daten folgt einem logischen Prozess, um die Konformität der Probe mit den vordefinierten Spezifikationen zu bestimmen.
Abbildung 3: Logikdiagramm für die Analyse und Bewertung der Quantifizierungsdaten.
5.3 Datentabelle Die Ergebnisse der Quantifizierung sollten in einer übersichtlichen Tabelle zusammengefasst werden. Die Akzeptanzkriterien basieren typischerweise auf den ICH-Richtlinien (z.B. ≤ 0,15% für eine zu identifizierende Verunreinigung).
Tabelle 1: Beispielhafte Zusammenfassung der quantitativen Ergebnisse
| Analyt | Retentionszeit (min) | Relative Retentionszeit (RRT) | Flächenprozent (%) | Akzeptanzkriterium (%) |
| Ibrutinib | ~ 8.5 | 1.00 | 99.75 | - |
| Ibrutinib-Dimer | ~ 14.2 | ~ 1.67 | 0.08 | ≤ 0.15 |
| Unbekannte Verunreinigung 1 | ~ 6.3 | ~ 0.74 | 0.05 | ≤ 0.10 |
| Gesamtverunreinigungen | - | - | 0.13 | ≤ 0.50 |
Hinweis: Die angegebenen Retentionszeiten und Prozentwerte sind beispielhaft und müssen durch experimentelle Daten ersetzt werden.
Schlussfolgerung
Die in diesem Applikations-Hinweis beschriebene UPLC-Methode ist selektiv und empfindlich für die Quantifizierung des Ibrutinib-Dimers im Wirkstoff. Sie ermöglicht die Trennung der Dimer-Verunreinigung von der Hauptkomponente und anderen verwandten Substanzen. Eine sorgfältige Validierung der Methode ist unerlässlich, um ihre Eignung für die routinemäßige Qualitätskontrolle von Ibrutinib-Wirkstoffen sicherzustellen. Die strukturierte Erfassung und Auswertung der Daten, wie hier dargestellt, gewährleistet die Einhaltung regulatorischer Anforderungen und die Produktqualität.
Application Note: Isolation of Ibrutinib Dimer by Preparative High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the isolation and purification of the Ibrutinib dimer, a potential impurity and degradation product of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The formation of dimers can impact the safety and efficacy profile of the active pharmaceutical ingredient (API). Therefore, obtaining a pure standard of the dimer is crucial for analytical method development, impurity profiling, and toxicological studies. This document provides a detailed preparative High-Performance Liquid Chromatography (HPLC) method, sample preparation guidelines, and data presentation to facilitate the efficient isolation of the this compound. Additionally, it includes a diagram of the relevant Ibrutinib signaling pathway and a workflow for the isolation process.
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] By blocking BTK, Ibrutinib disrupts the downstream signaling cascades that promote B-cell proliferation and survival, making it an effective therapy for various B-cell malignancies.[3] During the synthesis, formulation, and storage of Ibrutinib, various impurities and degradation products can form, including the this compound (C₅₀H₄₈N₁₂O₄). The presence of such impurities must be carefully monitored and controlled to ensure the quality and safety of the drug product.
The isolation of the this compound in its pure form is essential for its characterization and for use as a reference standard in analytical methods. Preparative HPLC is a powerful technique for purifying compounds from complex mixtures. This application note provides a robust method for the isolation of the this compound.
Ibrutinib Signaling Pathway
Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream pathways that control B-cell proliferation, differentiation, and survival. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking this signaling cascade.[3]
Caption: Ibrutinib's mechanism of action in the BCR signaling pathway.
Experimental Protocols
Sample Preparation: Generation of this compound
The this compound can be generated through forced degradation studies. Thermal stress is a known condition to induce the formation of the dimer.
-
Dissolve Ibrutinib: Prepare a concentrated solution of Ibrutinib in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Apply Thermal Stress: Heat the solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24-48 hours). The optimal time and temperature may need to be determined empirically.
-
Monitor Dimer Formation: Periodically analyze a small aliquot of the stressed sample by analytical HPLC to monitor the formation of the dimer peak. The dimer is expected to have a longer retention time than the Ibrutinib monomer.
-
Cool and Filter: Once a sufficient amount of the dimer has formed, cool the solution to room temperature and filter it through a 0.45 µm filter to remove any particulate matter before injection into the preparative HPLC system.
Preparative HPLC Method
This method is designed to scale up from analytical HPLC methods for the efficient isolation of the this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 258 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on concentration) |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Begin collecting the eluent just before the dimer peak starts to elute and stop collection after the peak has fully eluted.
-
Multiple injections may be necessary to obtain the desired quantity of the isolated dimer.
Post-Isolation Processing
-
Combine Fractions: Pool the collected fractions containing the purified this compound.
-
Solvent Evaporation: Remove the HPLC solvents using a rotary evaporator or a lyophilizer.
-
Purity Analysis: Analyze the purity of the isolated solid by analytical HPLC.
-
Structural Confirmation: Confirm the identity of the isolated dimer using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected chromatographic results based on available literature. The yield and purity are dependent on the efficiency of the forced degradation and the preparative HPLC separation.
Table 2: Chromatographic Data
| Compound | Retention Time (min) | Purity (%) | Yield (mg) |
| Ibrutinib | ~9.8 | >99 (post-separation) | N/A |
| This compound | ~13.6 | >95 (post-separation) | To be determined by user |
Experimental Workflow
The following diagram illustrates the workflow for the isolation of the this compound.
Caption: Workflow for the isolation of the this compound.
Conclusion
This application note provides a detailed and practical guide for the isolation of the this compound using preparative HPLC. The provided protocols and data will aid researchers, scientists, and drug development professionals in obtaining a high-purity standard of this critical impurity. The availability of the purified dimer will facilitate the development of robust analytical methods for impurity profiling and support further investigations into its potential biological activity and toxicological impact.
References
Application Notes and Protocols for the Development of a Stability-Indicating Method for Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] To ensure the quality, safety, and efficacy of Ibrutinib drug products, a validated stability-indicating analytical method is crucial. This method must be able to separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ibrutinib.
Stress Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating method.[4][6] Ibrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it is relatively stable under neutral, thermal, and photolytic stress.[1][3][4][5][6][8]
Summary of Forced Degradation Studies
| Stress Condition | Reagent and Conditions | Observation | Reference |
| Acid Hydrolysis | 1 M HCl at 80°C for 8 hours | Significant degradation | [4] |
| Base Hydrolysis | 1 M NaOH at 80°C for 8 hours | Significant degradation | [4] |
| Oxidative Degradation | 10% H₂O₂ at room temperature for 8 hours | Extremely sensitive to oxidation | [3][4][5][6] |
| Thermal Degradation | Solid drug at 105°C for 24 hours | Stable | [4] |
| Photolytic Degradation | Drug solution exposed to UV light | Stable | [3][8] |
| Neutral Hydrolysis | Refluxing in water for 6 hours at 60°C | Stable | [4][9] |
Chromatographic Method Development
The primary goal is to achieve adequate separation between Ibrutinib and its degradation products. A reverse-phase HPLC (RP-HPLC) method is commonly employed.
Optimized Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) | Kinetex® C18 (100 mm × 4.6 mm, 2.6 µm) | X-Select CSH, C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 6) | - | Potassium di-hydrogen phosphate buffer (pH 5.5) |
| Mobile Phase B | Acetonitrile | - | Acetonitrile |
| Elution Mode | Gradient | Isocratic | Gradient |
| Flow Rate | 0.3 mL/min | - | 1.0 mL/min |
| Detection Wavelength | 215 nm | 241 nm | 220 nm |
| Column Temperature | - | - | 45°C |
| Injection Volume | 5 µL | - | 10 µL |
| Reference | [4][5][6] | [3][10] | [8][11] |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][11]
Summary of Validation Parameters
| Parameter | Specification | Typical Results | Reference |
| Linearity (R²) | ≥ 0.999 | 0.999 to 1.000 | [3][8][9] |
| Range | LOQ to 150% of target concentration | LOQ - 300% | [3][8] |
| Accuracy (% Recovery) | 98.0% to 102.0% | 95% to 105% | [3][8] |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | < 2% | [12] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.394 µg/mL | [13] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.194 µg/mL | [13] |
| Specificity | No interference at the retention time of Ibrutinib and its impurities | Achieved | [3][8] |
| Robustness | Insensitive to small, deliberate variations in method parameters | Achieved | [14] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To generate degradation products of Ibrutinib under various stress conditions.
Materials:
-
Ibrutinib API
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (10%)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Water bath/oven
-
UV chamber
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh and dissolve Ibrutinib in a minimal amount of acetonitrile and dilute with 1 M HCl in a volumetric flask to achieve a final concentration of approximately 1 mg/mL.
-
Reflux the solution at 80°C for 8 hours.[4]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Accurately weigh and dissolve Ibrutinib in a minimal amount of acetonitrile and dilute with 1 M NaOH in a volumetric flask to achieve a final concentration of approximately 1 mg/mL.
-
Reflux the solution at 80°C for 8 hours.[4]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Accurately weigh and dissolve Ibrutinib in acetonitrile and dilute with 10% H₂O₂ in a volumetric flask to achieve a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for 8 hours.[4]
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Ibrutinib in a Petri dish and keep it in a hot air oven at 105°C for 24 hours.[4]
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve the sample in the mobile phase to achieve the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of Ibrutinib in the mobile phase at a concentration of approximately 1 mg/mL.
-
Expose the solution to UV light (as per ICH guidelines) for a specified duration.
-
Prepare a control sample, wrapped in aluminum foil to protect it from light, and store it under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
Control Sample: Prepare a solution of Ibrutinib in the mobile phase at the same concentration as the stressed samples without subjecting it to any stress conditions.
-
Analysis: Analyze all the prepared samples using the developed HPLC method.
Protocol 2: HPLC Method Validation
Objective: To validate the developed HPLC method as per ICH Q2(R1) guidelines.
Procedure:
-
Specificity:
-
Inject blank (diluent), placebo, Ibrutinib standard, and all stressed samples into the HPLC system.
-
Assess for any interference from the blank, placebo, or degradation products at the retention time of Ibrutinib. The peak purity of the Ibrutinib peak in the stressed samples should be evaluated using a PDA detector.
-
-
Linearity:
-
Prepare a series of at least five concentrations of Ibrutinib working standard ranging from the LOQ to 150% of the assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Perform recovery studies by spiking a known amount of Ibrutinib API into a placebo mixture at three different concentration levels (e.g., 50%, 100%, and 150% of the assay concentration).
-
Prepare each concentration level in triplicate and analyze using the developed method.
-
Calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the %RSD.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Alternatively, determine based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).[14]
-
Analyze the system suitability parameters for each condition. The method is considered robust if the system suitability parameters remain within the acceptable limits.
-
Visualizations
Caption: Workflow for the development and validation of a stability-indicating method.
Caption: Simplified degradation pathways of Ibrutinib under stress conditions.[6]
References
- 1. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and validation of a stability-indicating ultra-high-performance liquid chromatography method for the estimation of ibrutinib and trace-level quantification of related substances using quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iajps.com [iajps.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Ibrutinib Dimer as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its targeted action has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is paramount for ensuring safety and efficacy. During the synthesis and storage of Ibrutinib, various impurities can arise, including the Ibrutinib dimer.[][5] The presence of such impurities can potentially impact the drug's potency, stability, and safety profile.
These application notes provide detailed protocols for the use of this compound as a reference standard in analytical method development, quality control, and biological assays. The availability of a well-characterized this compound reference standard is essential for the accurate identification and quantification of this impurity in Ibrutinib drug substances and products.
Characterization of this compound Reference Standard
An this compound reference standard is a highly purified substance intended for use in qualitative and quantitative analyses.[6] It is crucial that the reference standard itself is thoroughly characterized to ensure its identity, purity, and potency. Commercial suppliers of this compound reference standards typically provide a Certificate of Analysis (CoA) detailing the results of various analytical tests.[6][7][8]
Key Characterization Data for this compound Reference Standard:
| Parameter | Method | Expected Results |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR) | Spectra consistent with the proposed chemical structure of the this compound. |
| Purity | High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) | High chromatographic purity, typically >95%.[9] |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition (C₅₀H₄₈N₁₂O₄).[6] |
| Molecular Weight | Mass Spectrometry (MS) | Approximately 880.99 g/mol .[6] |
| Physical Appearance | Visual Inspection | Typically an off-white to yellow solid. |
| Solubility | Solvent Solubility Testing | Soluble in solvents such as DMSO and methanol.[9] |
Note: Researchers should always refer to the specific Certificate of Analysis provided by the supplier for detailed information on their this compound reference standard.
Analytical Applications and Protocols
The this compound reference standard is instrumental in the development, validation, and routine application of analytical methods for impurity profiling of Ibrutinib.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of Ibrutinib and its dimer.
Experimental Workflow:
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. allmpus.com [allmpus.com]
- 9. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ibrutinib Analysis Technical Support Center: Troubleshooting Dimer Peaks in HPLC
Welcome to the technical support center for Ibrutinib analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during HPLC analysis of Ibrutinib, with a specific focus on the appearance of dimer peaks.
Frequently Asked Questions (FAQs)
Q1: What is an Ibrutinib dimer and why is it a concern?
An this compound is an impurity that consists of two Ibrutinib molecules chemically bonded together. The presence of dimers and other impurities is a critical quality attribute for the drug substance and product, as they can potentially impact the efficacy and safety of the therapeutic. Regulatory agencies require stringent control and monitoring of such impurities. Several this compound impurities have been identified, with distinct chemical structures.[1][2][3][4][5]
Q2: What are the potential causes for the appearance of this compound peaks in my HPLC chromatogram?
The formation of Ibrutinib dimers can be attributed to several factors, including:
-
Degradation: Ibrutinib is known to degrade under stress conditions such as heat, acidic, alkaline, and oxidative environments.[6] These conditions can potentially lead to dimerization.
-
Synthesis-Related Impurity: The dimer may be formed as a by-product during the synthesis of the Ibrutinib active pharmaceutical ingredient (API).
-
Sample Preparation and Storage: High temperatures or inappropriate solvent conditions during sample preparation and storage can promote the formation of dimers. Studies have shown that thermal stress can lead to the formation of Ibrutinib dimers.
-
In-situ Formation in the HPLC System: While less common, interactions with the stationary phase or harsh mobile phase conditions could potentially contribute to on-column dimerization.
Q3: How can I identify if an unexpected peak in my chromatogram is an this compound?
Identifying an unknown peak as a dimer typically requires mass spectrometry (MS) detection coupled with HPLC (LC-MS). The dimer will have a mass-to-charge ratio (m/z) approximately double that of the Ibrutinib monomer. The molecular weight of Ibrutinib is 440.5 g/mol , while a common dimer has a molecular weight of around 881.0 g/mol .[7]
Troubleshooting Guide for this compound Peaks
This guide provides a systematic approach to investigating and resolving the presence of unexpected dimer peaks in your Ibrutinib HPLC analysis.
Step 1: Initial Assessment and Peak Verification
The first step is to confirm that the unexpected peak is indeed a dimer and not another impurity or artifact.
Question: Is the unexpected peak related to Ibrutinib? Answer:
-
Mass Spectrometry (MS) Analysis: The most definitive method is to use an LC-MS system. An this compound would exhibit a molecular weight approximately double that of the Ibrutinib monomer (Ibrutinib MW = 440.5 g/mol ; Dimer MW ≈ 881.0 g/mol ).[7]
-
Forced Degradation Studies: Subjecting an Ibrutinib standard to stress conditions (e.g., heat, acid, base, oxidation) can help identify degradation products. If the peak increases under these conditions, it is likely a degradation product, potentially a dimer.
Step 2: Investigating the Source of the Dimer
Once confirmed, the next step is to pinpoint the source of the dimer formation.
Question: Is the dimer present in the original sample or is it being formed during the analytical process? Answer:
-
Analyze a Freshly Prepared Sample: Immediately after preparation, inject a sample of your Ibrutinib standard or sample. Compare the chromatogram to one from a sample that has been stored for some time. A significant increase in the dimer peak over time suggests degradation during storage.
-
Vary Injection Solvent: If the sample solvent is too strong, it can cause issues with peak shape and potentially promote on-column reactions. Try dissolving your sample in a weaker solvent, ideally the initial mobile phase.
-
Evaluate Sample Preparation Conditions: Assess the temperature, pH, and light exposure during your sample preparation. High temperatures have been shown to induce dimer formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound peaks.
Step 3: HPLC Method Optimization to Resolve Dimer Peaks
If the dimer is a known process-related impurity or cannot be eliminated through sample handling, the HPLC method must be robust enough to separate it from the main Ibrutinib peak and other impurities.
Question: How can I improve the separation of the this compound peak? Answer:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Ibrutinib. Experiment with adjusting the mobile phase pH to improve selectivity between Ibrutinib and the dimer. A study on Ibrutinib impurities found that a mobile phase pH of 2.5 provided good separation.[8][9]
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical parameter. A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention times and may improve resolution.
-
Column Chemistry: If resolution is still a challenge, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
-
Temperature: Column temperature affects retention time and selectivity. Evaluate a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your separation. One study identified an optimal column temperature of 28°C.[8][9]
Quantitative Data Summary
The following table summarizes known impurities of Ibrutinib, including a dimer. The retention times are relative and will vary depending on the specific HPLC method used.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Potential Relative Retention Time (RRT) |
| Ibrutinib | C₂₅H₂₄N₆O₂ | 440.50 | 936563-96-1 | 1.00 |
| This compound Impurity 1 | C₅₀H₄₈N₁₂O₄ | 880.99 | 2031255-23-7 | > 1.0 |
| This compound 2 | C₅₀H₄₈N₁₂O₄ | 881.01 | 2417548-83-3 | > 1.0 |
| Ibrutinib Impurity C | C₅₀H₄₈N₁₂O₄ | 880.99 | 2417548-76-4 | > 1.0 |
Experimental Protocols
Example HPLC Method for Ibrutinib and Impurity Separation
This protocol is a general example based on published methods and should be optimized for your specific instrumentation and requirements.
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is often a good starting point.[9]
-
Gradient Program:
Time (min) %A %B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |
-
Detection Wavelength: 259 nm.[10]
-
Injection Volume: 5 µL.
Forced Degradation Study Protocol
To investigate the formation of degradation products, including dimers, you can perform the following stress studies on an Ibrutinib standard solution:
-
Acid Hydrolysis: 1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by HPLC.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential degradation pathways of Ibrutinib leading to dimer formation.
Caption: Workflow for HPLC method development to resolve this compound peaks.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. allmpus.com [allmpus.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound Impurity | CAS No- 2417548-76-4 | Simson Pharma Limited [simsonpharma.com]
- 6. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability-indicating ultra-high-performance liquid chromatography method for the estimation of ibrutinib and trace-level quantification of related substances using quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Ibrutinib Formulation & Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of Ibrutinib.
Troubleshooting Guides
Issue 1: Rapid Degradation of Ibrutinib in Aqueous Solution During Pre-formulation Studies.
-
Question: My Ibrutinib stock solution is showing significant degradation within hours of preparation. How can I minimize this?
-
Answer: Ibrutinib is susceptible to hydrolysis, particularly in neutral to alkaline conditions. Its stability is highly pH-dependent. To mitigate this, prepare solutions in a low pH buffer (pH 1.2 to 4.5) to achieve greater stability. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, consider preparing amorphous solid dispersions or lyophilized powders.
Issue 2: Inconsistent Results in Forced Degradation Studies.
-
Question: I am observing variable degradation profiles for Ibrutinib under identical stress conditions. What could be the cause?
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Answer: Inconsistencies in forced degradation studies can arise from several factors:
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Oxygen Exposure: Ibrutinib is prone to oxidation. Ensure that your experimental setup minimizes exposure to atmospheric oxygen, possibly by purging solutions with nitrogen.
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Purity of Reagents: The purity of solvents and stress agents (e.g., H₂O₂, acids, bases) is critical. Impurities can catalyze degradation reactions.
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Light Exposure: While Ibrutinib shows some resistance to photolytic degradation, it's good practice to protect solutions from light to avoid any potential photodegradation pathways.
-
Issue 3: Poor Dissolution Rate of a New Crystalline Formulation.
-
Question: My novel Ibrutinib co-crystal/polymorph exhibits poor dissolution, impacting bioavailability assessments. How can I improve it?
-
Answer: Poor aqueous solubility is a known challenge for Ibrutinib. If a new crystalline form has poor dissolution, consider the following:
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Particle Size Reduction: Micronization or nanomilling can increase the surface area and enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Formulating Ibrutinib as an ASD with polymers like PVP K30 or HPMC can significantly improve its dissolution profile by preventing crystallization and maintaining a high-energy amorphous state.
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Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) or lipid nanoparticles can improve the solubility and dissolution of lipophilic drugs like Ibrutinib.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for Ibrutinib?
-
A1: The main degradation pathways for Ibrutinib are hydrolysis and oxidation. Hydrolytic degradation is prominent in neutral and basic conditions, while oxidative degradation can be initiated by peroxides or atmospheric oxygen.
-
Q2: Which excipients are recommended for stabilizing Ibrutinib in a solid dosage form?
-
A2: For solid formulations, particularly amorphous solid dispersions, polymers such as povidone (PVP) and hydroxypropyl methylcellulose (HPMC) have been shown to be effective in inhibiting crystallization and enhancing stability. The inclusion of antioxidants like butylated hydroxytoluene (BHT) can also protect against oxidative degradation.
-
Q3: What is the optimal pH range for an aqueous-based Ibrutinib formulation?
-
A3: Ibrutinib exhibits maximum stability in acidic conditions. A pH range of 1.2 to 4.5 is recommended to minimize hydrolytic degradation.
-
Q4: Can lyophilization improve the stability of Ibrutinib?
-
A4: Yes, lyophilization (freeze-drying) can significantly enhance the long-term stability of Ibrutinib by removing water, which is a key reactant in hydrolytic degradation. This process is particularly useful for preparing stable parenteral formulations or analytical standards.
Quantitative Data Summary
Table 1: Summary of Ibrutinib Degradation under Forced Stress Conditions
| Stress Condition | Temperature (°C) | Duration | Degradation (%) | Key Degradants Formed | Reference |
| 0.1 M HCl | 80 | 2 hours | ~12.5 | Acid-catalyzed hydrolysis products | |
| 0.1 M NaOH | 80 | 15 mins | ~15.0 | Base-catalyzed hydrolysis products | |
| 30% H₂O₂ | Ambient | 2 hours | ~18.2 | N-oxide and other oxidation products | |
| Thermal (Solid State) | 80 | 48 hours | < 2 | Minimal degradation | |
| Photolytic (UV/Vis) | Ambient | 7 days | < 3 | Minor photodegradation products |
Table 2: Comparative Dissolution of Different Ibrutinib Formulations
| Formulation Type | Medium | Time Point (mins) | Drug Release (%) | Reference |
| Pure Crystalline Ibrutinib | pH 6.8 Phosphate Buffer | 60 | < 20 | |
| Amorphous Solid Dispersion (Ibrutinib:PVP 1:4) | pH 6.8 Phosphate Buffer | 60 | > 85 | |
| Lipid Nanoparticles | pH 6.8 Phosphate Buffer | 60 | > 90 |
Key Experimental Protocols
1. Protocol: Stability-Indicating HPLC Method for Ibrutinib
-
Objective: To quantify Ibrutinib and its degradation products.
-
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffer (e.g., 0.05% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve the Ibrutinib formulation in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
2. Protocol: Forced Degradation Study
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Methodology:
-
Acid Hydrolysis: Treat 1 mg/mL Ibrutinib solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat 1 mg/mL Ibrutinib solution with 0.1 M NaOH at 80°C for 15 minutes.
-
Oxidative Degradation: Treat 1 mg/mL Ibrutinib solution with 30% H₂O₂ at room temperature for 2 hours.
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Thermal Degradation: Expose solid Ibrutinib powder to 80°C for 48 hours.
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Photolytic Degradation: Expose Ibrutinib solution (1 mg/mL) to UV light (254 nm) and visible light for 7 days.
-
Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method.
-
3. Protocol: Preparation of Ibrutinib Amorphous Solid Dispersion (ASD)
-
Objective: To enhance the solubility and stability of Ibrutinib.
-
Methodology:
-
Solvent Evaporation Method:
-
Polymer Selection: Choose a suitable polymer (e.g., PVP K30, HPMC).
-
Dissolution: Dissolve Ibrutinib and the polymer in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture) in a specific ratio (e.g., 1:4 drug to polymer).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40-50°C.
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Characterize the resulting powder for its amorphous nature (using XRD), dissolution profile, and stability.
-
Visualizations
Caption: Key degradation pathways for Ibrutinib.
Caption: Workflow for developing stable Ibrutinib formulations.
Caption: Ibrutinib's mechanism via BTK pathway inhibition.
Technical Support Center: Ibrutinib Stability and Temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of temperature on Ibrutinib degradation. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and analysis of Ibrutinib, with a focus on temperature-related degradation.
| Problem | Possible Cause | Recommended Solution |
| Unexpected degradation of Ibrutinib in stock solutions. | Improper storage temperature. | Ibrutinib stock solutions in DMSO can be stored at -20°C for up to 3 months. For long-term storage, it is recommended to store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent results in cell-based assays. | Degradation of Ibrutinib in culture media at 37°C. | Prepare fresh dilutions of Ibrutinib from a frozen stock solution for each experiment. Minimize the time the compound spends in culture media at 37°C before and during the assay. |
| Appearance of unknown peaks in HPLC analysis. | Thermal degradation during sample preparation or analysis. | Maintain low temperatures during sample processing. Use a temperature-controlled autosampler if available. Ensure the HPLC column oven is not set to an excessively high temperature. |
| Precipitation of Ibrutinib in aqueous buffers. | Low solubility of Ibrutinib in aqueous solutions. | Prepare Ibrutinib stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous buffers, do so at the last minute and ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Ibrutinib under thermal stress?
A1: Under conditions of thermal stress, Ibrutinib has been shown to degrade into several products. One of the major degradation products identified is (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.
Q2: How should I handle Ibrutinib to minimize temperature-induced degradation?
A2: Ibrutinib is a temperature-sensitive compound. It is recommended to store the solid compound at room temperature. However, solutions of Ibrutinib, particularly in DMSO, should be stored at -20°C or -80°C for long-term stability. When working with Ibrutinib solutions, minimize their exposure to elevated temperatures and light.
Q3: What is the expected stability of Ibrutinib in an aqueous solution at room temperature?
A3: Ibrutinib has limited stability in aqueous solutions. It is recommended to prepare fresh solutions before use. If temporary storage is necessary, keep the aqueous solution on ice and use it within a few hours.
Q4: Can I autoclave solutions containing Ibrutinib?
A4: No, autoclaving is not recommended for solutions containing Ibrutinib. The high temperatures and pressure will lead to significant degradation of the compound.
Quantitative Data on Ibrutinib Degradation
The following table summarizes the degradation of Ibrutinib under thermal stress conditions as reported in forced degradation studies.
| Temperature | Duration | Degradation (%) | Reference |
| 60°C | 7 days | ~12.6% | |
| 80°C | 48 hours | ~9.8% |
Note: The extent of degradation can vary depending on the specific conditions, such as the solvent and the presence of other substances.
Experimental Protocols
Protocol 1: Analysis of Ibrutinib Thermal Degradation by HPLC-UV
This protocol outlines a method for assessing the thermal degradation of Ibrutinib using High-Performance Liquid Chromatography with Ultraviolet detection.
1. Materials:
- Ibrutinib reference standard
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Water (HPLC grade)
- 0.1 M HCl
- 0.1 M NaOH
2. Equipment:
- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
- pH meter
- Analytical balance
- Water bath or oven
3. Procedure:
- Standard Solution Preparation: Prepare a stock solution of Ibrutinib in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Forced Degradation Study:
- Thermal Stress: Subject an aliquot of the Ibrutinib stock solution to a specific temperature (e.g., 80°C) in a water bath or oven for a defined period (e.g., 48 hours).
- Control Sample: Keep an aliquot of the same stock solution at a controlled, non-degrading temperature (e.g., 4°C) for the same duration.
- Sample Preparation for HPLC: After the incubation period, allow the samples to cool to room temperature. Dilute both the stressed and control samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
- HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Data Analysis: Compare the chromatograms of the stressed and control samples. The percentage of degradation can be calculated by comparing the peak area of the intact Ibrutinib in the stressed sample to that in the control sample.
Visualizations
Caption: Ibrutinib's mechanism of action via irreversible inhibition of BTK.
Technical Support Center: Ibrutinib API Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibrutinib Active Pharmaceutical Ingredient (API). The focus is on identifying and removing a common covalent dimer impurity.
Frequently Asked Questions (FAQs)
Q1: What is the Ibrutinib dimer and how is it formed?
A1: The this compound is a process-related impurity where two Ibrutinib molecules become covalently linked.[1][2] While the exact formation mechanism under all conditions is not fully elucidated in the literature, a chemically plausible pathway is a Michael addition reaction. Ibrutinib contains an acrylamide group, which acts as a Michael acceptor. A nucleophilic functional group on a second Ibrutinib molecule can attack this site, forming a covalent bond and creating the dimer.[3][4] This reaction is analogous to Ibrutinib's mechanism of action, where it covalently binds to a cysteine residue in the active site of Bruton's tyrosine kinase (BTK).[5]
Q2: How can I detect the presence and quantity of the this compound in my API sample?
A2: The most effective methods for detecting and quantifying the this compound are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC).[6][7][8] These techniques can separate the dimer from the monomeric Ibrutinib and other impurities, allowing for accurate quantification. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[9][10][11] Detection is usually performed using a UV detector at a wavelength of around 220-296 nm.[6][9]
Q3: What are the primary methods for removing the this compound from an API sample?
A3: The two most common and effective purification strategies are silica gel column chromatography and recrystallization.[12] Often, a sequential approach is employed, where an initial purification by chromatography is followed by a final polishing step using recrystallization to achieve high purity (>99.8%).[12] Preparative HPLC can also be used for isolating and removing impurities.[13]
Q4: Which purification method should I choose?
A4: The choice of method depends on the initial purity of your API and the desired final purity.
-
For moderately impure samples (e.g., 95-98% purity): Silica gel chromatography is an excellent choice for removing significant quantities of the dimer and other impurities.
-
For samples that are already relatively pure (>98%) but require higher purity: Recrystallization is an effective final step to remove trace impurities and achieve >99.8% purity.[12]
-
Combined Approach: For crude API with various impurities, a combination of chromatography followed by recrystallization is a robust method to ensure high final purity suitable for pharmaceutical applications.[12][14]
Purification and Analysis Protocols
Protocol 1: Analytical HPLC Method for Impurity Profiling
This protocol outlines a typical reversed-phase HPLC method for the quantitative determination of Ibrutinib and its impurities, including the dimer.
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) | [7][9][11] |
| Mobile Phase | A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile(Gradient or isocratic elution, e.g., 40:60 v/v A:B) | [8] |
| Flow Rate | 1.0 mL/min | [7][9] |
| Detection | UV at 296 nm | [8] |
| Column Temp. | 30 °C | [8] |
| Injection Vol. | 10 µL | [8] |
| Sample Prep. | Dissolve API sample in mobile phase to a known concentration (e.g., 140 µg/mL). | [8] |
Protocol 2: Purification by Silica Gel Column Chromatography
This procedure describes a general method for the purification of crude Ibrutinib using normal-phase column chromatography.
| Step | Procedure | Reference |
| 1. Adsorbent | Silica gel for column chromatography. | [12] |
| 2. Column Packing | Prepare a slurry of silica gel in the non-polar component of the mobile phase (e.g., Dichloromethane) and pack the column. | |
| 3. Sample Loading | Dissolve the crude Ibrutinib API in a minimal amount of Dichloromethane. This can be loaded directly or pre-adsorbed onto a small amount of silica gel ("dry loading"). | [12] |
| 4. Elution | Elute the column with a mobile phase system. A common system is a gradient of Methanol (MeOH) in Dichloromethane (DCM). A typical starting ratio could be 3:97 (MeOH:DCM). | |
| 5. Fraction Collection | Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure Ibrutinib. | |
| 6. Concentration | Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ibrutinib. |
Protocol 3: Purification by Recrystallization
This protocol provides a method for purifying Ibrutinib that has already undergone initial purification, for instance, by chromatography.
| Step | Procedure | Reference |
| 1. Dissolution | Dissolve the semi-purified Ibrutinib (e.g., ~99.5% pure) in a suitable polar organic solvent (e.g., Methanol) by heating to the reflux temperature. Use a ratio of approximately 10-15 mL of solvent per gram of API. | [12] |
| 2. Cooling | Slowly cool the solution to room temperature to allow for crystal formation. Further cooling to 0-20 °C can increase the yield. | [12] |
| 3. Precipitation | If needed, add an anti-solvent (e.g., water) to induce further precipitation of the pure crystals. The ratio of anti-solvent to solvent could be in the range of 0.5:1 to 1:1 by weight. | [12][14] |
| 4. Filtration | Collect the crystals by vacuum filtration. | |
| 5. Washing | Wash the collected crystals with a small amount of cold solvent or anti-solvent to remove residual impurities. | |
| 6. Drying | Dry the purified crystals under vacuum to remove residual solvents. |
Data on Purification Efficiency
The following table summarizes representative purity data from a two-step purification process.
| Purification Stage | Starting Purity (Illustrative) | Purity Achieved | Key Impurity Removed | Reference |
| Crude API | 95.2 - 97.0% | N/A | Dimer, starting materials, other by-products | [12] |
| After Silica Gel Adsorption | 95.2 - 97.0% | ~99.5% | Bulk impurities, including a significant portion of the dimer. | [12] |
| After Recrystallization | ~99.5% | >99.8% | Trace impurities, residual dimer. | [12] |
Troubleshooting Guides
Troubleshooting Silica Gel Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent system using TLC first. Adjust the ratio of polar to non-polar solvent. For Ibrutinib, a gradient elution from low to high polarity (e.g., increasing methanol in dichloromethane) may be required. |
| Compound Stuck on Column | Mobile phase is not polar enough; compound has strong interaction with silica. | Increase the polarity of the mobile phase. For basic compounds like Ibrutinib, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can help reduce tailing and improve elution. |
| Low Yield | Compound is too soluble in the mobile phase and elutes with impurities; irreversible adsorption. | Decrease the initial polarity of the mobile phase. Ensure proper fraction collection by monitoring with TLC/HPLC to avoid mixing pure and impure fractions. |
| Cracked Column Bed | Improper packing or running the column dry; heat generated from solvent mixing. | Ensure the column is packed uniformly as a slurry. Always maintain a level of solvent above the silica bed. When changing solvent polarity, do so gradually. |
Troubleshooting Recrystallization
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Reduce the solvent volume by evaporation. Add a suitable anti-solvent dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid surface to create nucleation sites. Add a "seed crystal" of pure Ibrutinib. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Ensure the impurity level is not excessively high, as this can inhibit crystallization. |
| Low Crystal Yield | Too much solvent was used; crystals are too soluble in the mother liquor even at low temperatures; premature crystallization. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Ensure filtration is done quickly to minimize redissolving the product. |
| Impure Crystals | Impurities co-precipitated with the product; solution cooled too rapidly, trapping impurities. | Ensure the cooling process is slow and gradual. Wash the filtered crystals with a small amount of cold, fresh solvent to remove adhered mother liquor containing impurities. A second recrystallization may be necessary. |
Visualizations
Ibrutinib's Mechanism of Action: BTK Signaling Pathway
Caption: Ibrutinib covalently inhibits BTK, blocking downstream signaling pathways essential for B-cell survival.
Logical Workflow for API Purification
Caption: A decision-based workflow for purifying Ibrutinib API to >99.8% purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. allmpus.com [allmpus.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. ctppc.org [ctppc.org]
- 8. iajps.com [iajps.com]
- 9. rjptonline.org [rjptonline.org]
- 10. mdpi.com [mdpi.com]
- 11. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105440040A - Ibrutinib purification method - Google Patents [patents.google.com]
- 13. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN113214261A - Purification method of ibrutinib crystal form A - Google Patents [patents.google.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the control of process-related impurities in Ibrutinib. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, analysis, and quality control.
Frequently Asked Questions (FAQs)
Q1: What are process-related impurities in Ibrutinib and why are they important to control?
A1: Process-related impurities in Ibrutinib are chemical substances that are formed during the manufacturing process and are not the Ibrutinib active pharmaceutical ingredient (API). These can include unreacted starting materials, intermediates, by-products, and reagents.[][2] Controlling these impurities is critical as they can impact the quality, safety, and efficacy of the final drug product.[] Regulatory agencies have strict guidelines on the levels of impurities permitted in pharmaceutical products.
Q2: What are the common types of impurities found in Ibrutinib?
A2: Ibrutinib impurities are broadly categorized into process-related impurities, degradation products, and miscellaneous impurities like residual solvents.[] Process-related impurities can arise from the synthetic route, for example, from the use of reagents like acryloyl chloride which can polymerize.[3] Degradation impurities form due to the instability of Ibrutinib under conditions such as heat, light, or humidity.[] An example of a process-related impurity is N-Desmethyl Ibrutinib, while a hydrolysis product is an example of a degradation impurity.[][2]
Q3: What are the regulatory limits for impurities in Ibrutinib?
A3: Regulatory limits for impurities in Ibrutinib are guided by the International Council for Harmonisation (ICH) guidelines. While specific limits can vary based on the impurity's toxicity and the clinical dose, typical acceptance criteria for individual identified impurities are often controlled at or below 0.10% to 0.15%. The total amount of all impurities is also controlled. For a highly pure Ibrutinib product, the purity is often expected to be greater than 99.5%, with individual impurities controlled to low levels.[3]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of Ibrutinib and its process-related impurities, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.
Q1: I am observing peak tailing for the Ibrutinib peak in my HPLC analysis. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like Ibrutinib is a common issue in reversed-phase HPLC.
-
Cause: The basic nitrogen atoms in the Ibrutinib molecule can interact with acidic silanol groups on the surface of the silica-based column packing material. This secondary interaction leads to a "tailing" effect on the peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is appropriately controlled. Using a mobile phase with a pH around 2-3 will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, minimizing the interaction with Ibrutinib.
-
Column Selection: Consider using a column with end-capping, which deactivates most of the surface silanol groups. Alternatively, a column with a different stationary phase chemistry that is more suitable for basic compounds can be used.
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column and exacerbate peak tailing. Try injecting a more dilute sample.
-
Q2: My retention times for Ibrutinib and its impurities are shifting between injections. What should I investigate?
A2: Retention time variability can compromise the reliability of your analytical method.
-
Cause: Fluctuations in retention times can be due to several factors including changes in mobile phase composition, temperature, flow rate, or column equilibration.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the gradient pump is functioning correctly. Premixing the mobile phase can sometimes improve consistency.
-
Column Temperature: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.
-
Flow Rate Consistency: Check your HPLC pump for any signs of leaks or pressure fluctuations. A stable flow rate is crucial for reproducible retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times in the initial injections.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH.
-
Q3: I am seeing extraneous or "ghost" peaks in my chromatogram. What is their origin and how can I eliminate them?
A3: Ghost peaks are peaks that appear in the chromatogram but are not related to the injected sample.
-
Cause: These can originate from the mobile phase, the injection solvent, or carryover from a previous injection.
-
Troubleshooting Steps:
-
Blank Injection: Inject a blank (your injection solvent) to see if the ghost peaks are present. If they are, the contamination is likely from your solvent or the HPLC system itself.
-
Mobile Phase Purity: Use high-purity solvents and freshly prepared mobile phase. Contaminants in the solvents can accumulate on the column and elute as ghost peaks, especially in gradient runs.
-
Injector Cleaning: Implement a robust injector and needle wash procedure between injections to minimize carryover from previous samples.
-
Sample Matrix Effects: If the ghost peaks are only present in sample injections, they may be late-eluting components from a previous run. Extend the run time of your method to ensure all components have eluted.
-
Data Presentation
Table 1: Typical HPLC Parameters for Ibrutinib Impurity Profiling
| Parameter | Typical Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Example Acceptance Criteria for Ibrutinib Impurities
| Impurity | Acceptance Criterion (% w/w) |
| Any individual specified impurity | Not more than 0.15% |
| Any individual unspecified impurity | Not more than 0.10% |
| Total impurities | Not more than 1.0% |
Experimental Protocols
Protocol 1: Sample Preparation for Ibrutinib Impurity Analysis
-
Standard Preparation: Accurately weigh about 10 mg of Ibrutinib reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This provides a stock solution of approximately 100 µg/mL. Further dilute as needed for calibration standards.
-
Sample Preparation: Accurately weigh an amount of the Ibrutinib drug substance or product equivalent to 10 mg of Ibrutinib into a 100 mL volumetric flask. Add the dissolution solvent, sonicate to dissolve, and dilute to volume.
-
Filtration: Filter the prepared solutions through a 0.45 µm nylon or PTFE syringe filter before injection into the HPLC system.
Protocol 2: HPLC Method for Ibrutinib and Process-Related Impurities
-
System Setup: Set up the HPLC system according to the parameters outlined in Table 1.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solutions at different concentration levels to establish a calibration curve.
-
Inject the sample solutions.
-
-
Data Analysis: Integrate the peaks in the chromatograms. Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the reference standards.
Visualizations
Caption: Ibrutinib synthesis and potential impurity formation pathways.
Caption: General workflow for Ibrutinib impurity analysis.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Validation & Comparative
Ibrutinib Degradation: A Comparative Analysis of the Ibrutinib Dimer and Other Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. However, like all small molecule drugs, ibrutinib is susceptible to degradation under various stress conditions, leading to the formation of impurities that can potentially impact its efficacy and safety. This guide provides a comparative analysis of the ibrutinib dimer, a known impurity, and other degradation products identified through forced degradation studies.
Executive Summary
Ibrutinib Degradation Products: A Quantitative Overview
Forced degradation studies have been conducted under various conditions as per the International Conference on Harmonization (ICH) guidelines. These studies help to identify potential degradation products that could form during the manufacturing process, storage, or administration of the drug.
| Degradation Condition | Degradation Products Identified | Observations |
| Acidic Hydrolysis | DP-I, DP1, DP2 | Degradation is observed under acidic conditions. |
| Alkaline Hydrolysis | DP-I, DP-II, DP-V, DP-VIII, DP-IX, DP1, DP2 | Ibrutinib is highly sensitive to alkaline conditions, leading to multiple degradation products. |
| Oxidative Stress | DP-III, DP-IV, DP-VI, DP-VII, DP-X, DP3, DP4, DP5 | The drug is extremely sensitive to oxidative degradation. |
| Thermal Stress | This compound | The formation of the this compound has been observed under thermal stress. |
| Photolytic Stress | Stable | Ibrutinib is generally stable under photolytic conditions. |
| Neutral Hydrolysis | Stable | Ibrutinib is stable in neutral aqueous solutions. |
DP numbering is based on elution order in the referenced chromatographic studies. The exact structures for all DPs are not universally defined across all literature.
Comparative Analysis: this compound vs. Other Degradation Products
A direct, head-to-head comparison of the biological activity and toxicity of the this compound with other degradation products is not extensively reported in the current literature. However, based on structural analysis and the mechanism of action of ibrutinib, we can infer potential differences.
This compound:
-
Formation: The this compound is a molecule formed by the joining of two ibrutinib molecules. This can occur as a process-related impurity or as a degradation product under thermal stress.
-
Structure: The dimerization can potentially alter the conformation and accessibility of the acrylamide group, which is crucial for the irreversible binding to the Cys-481 residue in the BTK active site.
-
Potential Biological Impact:
-
Reduced BTK Inhibition: Due to steric hindrance or alteration of the reactive Michael acceptor, the dimer is likely to have significantly reduced or no inhibitory activity against BTK.
-
Altered Solubility and Bioavailability: The formation of a larger dimeric molecule can negatively impact the solubility and permeability of the drug, potentially reducing its oral bioavailability.[1]
-
Toxicity: The toxicological profile of the this compound is not well-characterized.
-
Other Degradation Products:
-
Formation: These products arise from the chemical breakdown of the ibrutinib molecule under hydrolytic or oxidative stress. Common degradation pathways involve modifications to the pyrazolopyrimidine core, the piperidine ring, or the phenoxyphenyl group.
-
Structure: The structural changes can range from simple hydrolysis of amide bonds to more complex oxidative modifications.
-
Potential Biological Impact:
-
Variable BTK Inhibition: Depending on the location and nature of the modification, the degradation products may exhibit a wide range of BTK inhibitory activity. Modifications to the acrylamide moiety are likely to abolish activity, while changes in other parts of the molecule might have less impact.
-
Pharmacokinetics: Alterations in the chemical structure will likely affect the absorption, distribution, metabolism, and excretion (ADME) properties of the degradation products compared to the parent drug.
-
Toxicity: The introduction of new functional groups or the unmasking of reactive moieties could lead to unforeseen toxicities.
-
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the literature for the identification and characterization of ibrutinib degradation products.[2][3][4]
Forced Degradation Studies
-
Acidic Hydrolysis: Ibrutinib solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 80°C) for a specified period.
-
Alkaline Hydrolysis: Ibrutinib solution is treated with a base (e.g., 0.1 M NaOH) and heated (e.g., at 80°C) for a specified period.
-
Oxidative Degradation: Ibrutinib solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Solid ibrutinib is exposed to high temperatures (e.g., 105°C) for a defined duration.
-
Photolytic Degradation: Ibrutinib solution or solid is exposed to UV and visible light as per ICH guidelines.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: UV detection at a wavelength around 215-260 nm is used to monitor the elution of ibrutinib and its degradation products.[3][5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used to generate ions of the parent drug and its degradation products.
-
Mass Analysis: High-resolution mass spectrometry (HRMS) such as Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass of the parent and product ions, which aids in the elucidation of their elemental composition.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns of the degradation products, which provides crucial information for their structural characterization.
Visualizing Ibrutinib's Mechanism and Degradation
To better understand the context of ibrutinib's function and the potential impact of its degradation, the following diagrams illustrate the key signaling pathway and a conceptual workflow for degradation analysis.
Caption: Ibrutinib's mechanism of action in the B-Cell Receptor signaling pathway.
Caption: A typical workflow for the analysis of ibrutinib degradation products.
Conclusion and Future Directions
The study of ibrutinib's degradation products, including the this compound, is crucial for ensuring the quality, safety, and efficacy of this important therapeutic agent. While analytical methods for the detection and characterization of these impurities are well-established, there is a clear need for more comprehensive studies on their biological activities and toxicological profiles. Future research should focus on:
-
Synthesis and isolation of individual degradation products to enable detailed in vitro and in vivo studies.
-
Comparative analysis of the BTK inhibitory activity of the this compound and other major degradation products.
-
Evaluation of the potential off-target effects and toxicity of these impurities.
A deeper understanding of the structure-activity and structure-toxicity relationships of ibrutinib's degradation products will allow for the development of more robust manufacturing processes and storage conditions, ultimately benefiting patients who rely on this life-saving medication.
References
- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell–like diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Ibrutinib Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Ibrutinib is critical for drug safety and efficacy. This document outlines various analytical techniques, presents their performance data through structured comparisons, and provides detailed experimental protocols to aid in the selection and implementation of appropriate analytical methods for quality control and stability studies.
Comparative Analysis of Analytical Methods
The most common analytical techniques for the determination of Ibrutinib and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for impurity identification and characterization.[1][2] These methods are essential for separating Ibrutinib from its process-related impurities and degradation products that can form during synthesis, storage, or under stress conditions.[]
Performance Characteristics of HPLC and UPLC Methods
The following tables summarize the quantitative performance data of various reported HPLC and UPLC methods for the analysis of Ibrutinib impurities. These tables are designed to facilitate a direct comparison of key analytical parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy.
| Method | Column | Mobile Phase | Detection | Linearity (R²) | Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |
| RP-HPLC | Kromosil C18 (250 x 4.6 mm, 5 µm) | Phosphate buffer and acetonitrile (45:55, v/v) | 295 nm | >0.999 | 3.5 - 10.5 | - | - | - | [1] |
| RP-HPLC | X-Bridge C18 (150 x 4.6 mm, 3.5 µm) | 10 mM KH₂PO₄, 0.07% TFA (pH ~5.5) and acetonitrile (30:70) | 220 nm | 0.999 - 1.000 | LOQ - 300% of specification | - | - | 95 - 105 | [4][5] |
| RP-HPLC | Discovery® C18 (150 × 4.6 mm, 5 µm) | Acetonitrile and 0.01 M phosphoric acid (pH 3.5) (40:60 or 35:65, v/v) | 259 nm | >0.999 | 0.2 - 15.0 | 0.01 | 0.02 | >89.5 | [1][6] |
| UHPLC | ACQUITY UPLC BEH C18 (dimensions not specified) | 0.02 M formic acid in acetonitrile and water (1:1, v/v), pH 2.5 | Not Specified | >0.9995 | 0.025 - 100 (Ibrutinib), 0.0187 - 0.225 (impurities) | 0.01 (Ibrutinib), 0.015 (impurities) | 0.025 (Ibrutinib), 0.0187 (impurities) | 92.69 - 102.7 | [7] |
| UPLC | Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 μm) | Eluent-A: 20 mM ammonium acetate (pH 6), Eluent-B: acetonitrile | 215 nm | - | - | - | - | - | [8][9] |
Table 1: Comparison of HPLC and UPLC Method Performance for Ibrutinib Impurity Analysis
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative experimental protocols for HPLC and UPLC methods based on published literature.
Stability-Indicating RP-HPLC Method
This method is designed for the separation and quantification of Ibrutinib and its potential degradation products.
-
Chromatographic System: Shimadzu HPLC system with a PDA detector.[4]
-
Column: X-Select CSH, C18, 150 mm × 4.6 mm, 3.5 μm.[4]
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate with 0.07% trifluoroacetic acid, pH adjusted to ~5.5 with KOH solution.[10][11]
-
Gradient Program: A gradient elution is typically employed to ensure the separation of all impurities. A representative gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B over the run.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 220 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Ibrutinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the method.
Stability-Indicating UHPLC Method with a Quality-by-Design Approach
This method utilizes a Quality-by-Design (QbD) approach for robust quantification of Ibrutinib and its trace-level impurities.[7]
-
Chromatographic System: An ultra-high-performance liquid chromatography system.
-
Column: ACQUITY UPLC BEH C18 column.[7]
-
Mobile Phase: A mixture of 0.02 M formic acid in water and 0.02 M formic acid in acetonitrile (1:1, v/v).[7]
-
Flow Rate: 0.55 mL/min.[1]
-
Column Temperature: 28°C.[1]
-
Detection Wavelength: 258 nm.[1]
-
Injection Volume: 5 µL.[8]
-
Sample Preparation: Prepare the sample solution by dissolving the Ibrutinib substance in the mobile phase to achieve a concentration suitable for analysis.
Visualization of Workflows and Pathways
Visual diagrams are provided below to illustrate key processes in the analysis of Ibrutinib impurities.
Caption: Cross-validation workflow for analytical methods.
Caption: Forced degradation pathways of Ibrutinib.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Ibrutinib has been shown to be susceptible to degradation under various stress conditions.[4][8][9][12]
-
Acidic and Alkaline Hydrolysis: Ibrutinib degrades in both acidic and alkaline conditions, with more significant degradation observed under alkaline conditions.[4][8][9]
-
Oxidative Degradation: The drug is highly sensitive to oxidative stress.[8][9][12]
-
Thermal and Photolytic Stress: Ibrutinib is generally found to be stable under thermal and photolytic stress conditions.[4][8][9]
The separation and characterization of the resulting degradation products are critical for a comprehensive impurity profile. UPLC-MS/MS is a powerful tool for identifying the structures of these new degradation products.[8]
Conclusion
The selection of an appropriate analytical method for the analysis of Ibrutinib impurities is dependent on the specific requirements of the analysis, such as the need for routine quality control or in-depth stability studies. Both HPLC and UPLC methods have demonstrated excellent performance in terms of linearity, accuracy, and precision. The use of a QbD approach in method development can lead to more robust and reliable methods.[7] For the identification and characterization of unknown impurities and degradation products, coupling liquid chromatography with mass spectrometry is indispensable. This guide provides a foundational comparison to assist laboratories in their method selection and cross-validation efforts for ensuring the quality and safety of Ibrutinib.
References
- 1. ctppc.org [ctppc.org]
- 2. jetir.org [jetir.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of a stability-indicating ultra-high-performance liquid chromatography method for the estimation of ibrutinib and trace-level quantification of related substances using quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ibrutinib's Stability Under Scrutiny: A Comparative Analysis of Degradation Under Stress
For researchers, scientists, and professionals in drug development, understanding the stability of a drug molecule like Ibrutinib under various stress conditions is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive comparison of Ibrutinib's stability when subjected to acidic, basic, oxidative, thermal, and photolytic stress, supported by experimental data and detailed methodologies.
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies.[1][2][3] Its mechanism of action involves binding to a cysteine residue (Cys481) in the active site of BTK, thereby blocking downstream signaling pathways crucial for B-cell proliferation and survival.[1][2] However, like any pharmaceutical agent, Ibrutinib is susceptible to degradation under certain environmental conditions, which can impact its therapeutic effectiveness and potentially lead to the formation of harmful impurities.
Comparative Stability of Ibrutinib Under Stress
Forced degradation studies, conducted in line with the International Council for Harmonisation (ICH) guidelines, have revealed Ibrutinib's degradation profile under various stress conditions.[4][5][6][7] The drug exhibits significant degradation under acidic, alkaline, and oxidative conditions, while demonstrating relative stability under neutral, thermal, and photolytic stress.[4][6][7][8]
A summary of Ibrutinib's degradation under different stress conditions is presented in the table below:
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation Products | Extent of Degradation |
| Acidic Hydrolysis | 1 M HCl | 80 °C | 8 hours | 1 degradation product (DP-I) | Susceptible |
| Alkaline Hydrolysis | 1 M NaOH | 80 °C | 8 hours | 5 degradation products (DP-I, DP-II, DP-V, DP-VIII, DP-IX) | Highly Sensitive |
| Oxidative Degradation | 10% H₂O₂ | Room Temperature | 8 hours | 5 degradation products (DP-III, DP-IV, DP-VI, DP-VII, DP-X) | Extremely Sensitive |
| Neutral Hydrolysis | Water | 80 °C | Not Specified | Stable | - |
| Thermal Degradation | Solid state, Hot Air Oven | 105 °C | 24 hours | Stable | - |
| Photolytic Degradation | Not Specified | Not Specified | Not Specified | Stable | - |
Note: The degradation product numbering (e.g., DP-I) is based on the elution order in the chromatographic analysis from a cited study.[6][7] The extent of degradation is a qualitative summary from the literature.
Experimental Protocols for Stress Testing
The following are generalized experimental protocols for conducting forced degradation studies on Ibrutinib, based on methodologies described in the scientific literature.[6][7]
Preparation of Stock Solution
A stock solution of Ibrutinib is typically prepared by dissolving the drug substance in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 100 µg/mL.
Stress Conditions
-
Acidic Hydrolysis: The Ibrutinib stock solution is treated with 1 M hydrochloric acid (HCl) and heated at 80°C for 8 hours.
-
Alkaline Hydrolysis: The stock solution is treated with 1 M sodium hydroxide (NaOH) and heated at 80°C for 8 hours.
-
Oxidative Degradation: The drug solution is exposed to 10% hydrogen peroxide (H₂O₂) at room temperature for 8 hours.
-
Neutral Hydrolysis: The stock solution is refluxed with water at 80°C.
-
Thermal Degradation: Solid Ibrutinib is placed in a petri dish and kept in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: The stability of Ibrutinib under light is assessed according to ICH Q1B guidelines.
Sample Analysis
After exposure to the stress conditions, the samples are diluted to a suitable concentration (e.g., 100 µg/mL) and analyzed using a stability-indicating analytical method, typically Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS/MS).[6][7][8] This allows for the separation, identification, and characterization of the drug and its degradation products.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Workflow for Ibrutinib stress testing.
Ibrutinib's therapeutic effect is a direct result of its interaction with the B-cell receptor (BCR) signaling pathway.[3][9][10] The following diagram illustrates this key biological cascade.
Caption: Ibrutinib's inhibition of the BTK signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
Genotoxicity Assessment of Ibrutinib Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genotoxicity assessment of impurities associated with the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Ensuring the safety of pharmaceutical products requires rigorous evaluation of not only the active pharmaceutical ingredient (API) but also any related impurities. This document summarizes the current understanding of Ibrutinib impurities, the standard methodologies for their genotoxicity testing, and the available data on their potential to cause genetic damage.
Introduction to Ibrutinib and Its Impurities
Ibrutinib is a potent small molecule inhibitor that works by forming a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[1] This mechanism is crucial for its efficacy in treating various B-cell malignancies. The synthesis and degradation of Ibrutinib can result in the formation of several impurities, which are broadly categorized as process-related impurities and degradation products.[]
Commonly identified process-related impurities include unreacted starting materials, byproducts of side reactions, and intermediates. Examples include N-Desmethyl Ibrutinib and Ibrutinib acetyl impurity.[][3] Degradation products can form when Ibrutinib is exposed to stress conditions such as acid, base, and oxidation.[4][5][6][7] The identification and control of these impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final drug product.
Regulatory Perspective on Genotoxicity of Impurities
Comparative Overview of Genotoxicity Assays
A standard battery of tests is typically employed to assess the genotoxic potential of pharmaceutical impurities. These assays evaluate different endpoints, from point mutations to chromosomal damage.
| Assay | Endpoint Measured | Principle | Typical Application for Impurity Testing |
| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations (point mutations and frameshifts) | Measures the ability of a substance to induce mutations in histidine-dependent strains of Salmonella typhimurium, causing them to revert to a state where they can synthesize their own histidine and grow on a histidine-free medium.[8] | A primary screening assay for mutagenicity of impurities. A negative result in this test is a strong indicator of the absence of mutagenic potential.[8] |
| In Vitro Micronucleus Assay | Chromosomal damage (clastogenicity and aneugenicity) | Detects micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division, indicating chromosomal damage.[9] | Used to assess the potential of impurities to cause larger-scale genetic damage than point mutations. It is often used as a follow-up to the Ames test. |
| In Vivo Micronucleus Assay | Chromosomal damage in a living organism | Similar to the in vitro assay but performed in a whole animal model (e.g., rodents). Bone marrow or peripheral blood cells are analyzed for the presence of micronuclei after administration of the test substance. | Provides a more comprehensive assessment of genotoxicity by considering the metabolic and pharmacokinetic profiles of the impurity in a living system. |
| Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks | Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (with strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[10] | A sensitive method to detect a broad range of DNA damage, including single and double-strand breaks. It can be used in both in vitro and in vivo studies. |
Summary of Genotoxicity Findings for Ibrutinib Impurities
| Impurity Type | Assessment Method(s) | Conclusion |
| Process-Related Impurities | Ames Test, In Silico (SAR) Analysis | Negative for mutagenicity[1] |
| Degradation Products | Ames Test, In Silico (SAR) Analysis | Negative for mutagenicity[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of genotoxicity studies. Below are generalized protocols for the key assays mentioned.
Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure: The bacterial strains are exposed to various concentrations of the test impurity, both with and without the S9 mix. The mixture is then plated on a minimal agar medium lacking histidine (for Salmonella) or tryptophan (for E. coli).
-
Incubation: The plates are incubated for 48-72 hours.
-
Analysis: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, or TK6 are commonly used.
-
Exposure: The cells are treated with the test impurity at several concentrations, with and without metabolic activation (S9). A positive and a negative control are included.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronuclei in the cytoplasm of interphase cells (typically binucleated cells) is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in genotoxicity assessment and the mechanism of action of Ibrutinib, the following diagrams are provided.
Caption: Workflow of the Ames Test for mutagenicity assessment.
Caption: Workflow of the In Vitro Micronucleus Assay.
Caption: Simplified signaling pathway of Ibrutinib's mechanism of action.
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. medicilon.com [medicilon.com]
- 9. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Purity Profile: A Comparative Guide to the Characterization of Ibrutinib Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Ibrutinib is paramount. This guide provides a comprehensive comparison of known and unknown impurities associated with Ibrutinib, supported by experimental data and detailed analytical protocols. By understanding the impurity profile, researchers can better control for potential risks and ensure the efficacy of this crucial therapeutic agent.
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. The manufacturing process and storage conditions can, however, lead to the formation of impurities and degradation products. Thorough characterization of these related substances is a critical aspect of drug development and quality control, as impurities can impact the safety and efficacy of the final drug product.
Comparative Analysis of Ibrutinib Impurities
Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions. These studies typically involve exposing the drug substance to heat, light, humidity, and different pH levels (acidic and alkaline). The resulting impurities are then identified and quantified using advanced analytical techniques.
| Impurity | Molecular Formula | Molecular Weight | Formation Condition | Retention Time (min) |
| Ibrutinib | C25H24N6O2 | 440.50 | - | 12.5 |
| Deg-1 | C25H26N6O3 | 458.51 | Oxidative | 8.2 |
| Deg-2 | C21H18N5O2 | 372.39 | Acidic Hydrolysis | 9.8 |
| Deg-3 | C17H14N4O | 290.32 | Alkaline Hydrolysis | 6.5 |
| Proc-1 | C10H12N2O | 176.22 | Process Related | 4.1 |
| Proc-2 | C8H6N4 | 158.16 | Process Related | 3.2 |
This table summarizes data compiled from various forced degradation and process-related impurity analyses. Retention times are illustrative and can vary based on the specific chromatographic conditions.
Experimental Protocols for Impurity Characterization
Accurate characterization of Ibrutinib impurities relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful and commonly employed technique.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed for the separation and quantification of Ibrutinib and its related substances.
-
Instrumentation: A gradient HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation
LC-MS is employed to identify the molecular weights and fragmentation patterns of unknown impurities, which is crucial for their structural elucidation.
-
LC System: Same as the HPLC method described above.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Collision Energy: Ramped from 10-40 eV for fragmentation studies (MS/MS).
-
Data Analysis: The fragmentation patterns are analyzed to propose the chemical structures of the impurities.
Visualizing Key Pathways and Processes
Diagrams are essential for visualizing complex biological pathways and experimental workflows, providing a clear and concise understanding of the underlying mechanisms.
Figure 1: Experimental workflow for Ibrutinib impurity characterization.
Figure 2: Simplified Bruton's tyrosine kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.
By employing these rigorous analytical techniques and understanding the underlying biological pathways, researchers can effectively characterize and control the impurity profile of Ibrutinib, ultimately ensuring the development of a safe and effective therapeutic product. The provided methodologies and comparative data serve as a valuable resource for scientists engaged in the development, manufacturing, and quality control of Ibrutinib.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ibrutinib Dimer
For researchers, scientists, and drug development professionals, the safe handling and disposal of active pharmaceutical ingredients and their derivatives are paramount. Ibrutinib, a potent tyrosine kinase inhibitor, and its dimer, are classified as hazardous drugs. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical measure to protect laboratory personnel and the environment from potential harm. This document provides a comprehensive, step-by-step guide for the proper disposal of Ibrutinib dimer, ensuring safety and compliance.
Regulatory Framework for Hazardous Pharmaceutical Waste
The disposal of this compound falls under the purview of several regulatory bodies. In the United States, the primary agencies governing the disposal of hazardous pharmaceutical waste are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
| Regulatory Body | Act/Regulation | Key Requirements |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management and disposal of hazardous waste, including many pharmaceuticals. Prohibits the sewering of hazardous pharmaceutical waste.[1][2] |
| OSHA | Hazard Communication Standard | Requires employers to inform and train employees about hazardous chemicals in the workplace. |
| State Regulations | Varies by state | States may have more stringent regulations than federal law. It is crucial to consult local authorities.[3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Two pairs of chemotherapy-tested gloves
-
A disposable gown
-
Eye protection (safety glasses or goggles)
-
A respirator (if there is a risk of aerosolization)
2. Waste Segregation: Proper segregation of waste is crucial. All materials that have come into contact with this compound are considered hazardous waste.
-
Grossly Contaminated Waste: Unused or expired this compound, and any items heavily contaminated (e.g., spilled powder), should be placed in a designated, leak-proof, and clearly labeled hazardous waste container. This container is often yellow or specifically marked for chemotherapy or hazardous drug waste.[4]
-
Trace Contaminated Waste: Items with minimal residual contamination, such as empty vials, syringes, pipette tips, gloves, gowns, and bench paper, must also be disposed of in the designated hazardous waste container.[5]
-
Sharps: Needles, scalpels, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as hazardous drug waste.[4]
3. Decontamination of Work Surfaces: After handling this compound, all work surfaces (e.g., laboratory benches, inside of a chemical fume hood) must be decontaminated. Use a two-step process:
-
Deactivation: Use a deactivating agent, such as a solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate.
-
Cleaning: After deactivation and neutralization, clean the surface with a detergent and then rinse with water.
All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.
4. Waste Container Management:
-
Hazardous waste containers should be kept closed when not in use.
-
Do not overfill containers.
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
Ensure all containers are properly labeled with the contents ("Hazardous Pharmaceutical Waste," "this compound Waste") and the accumulation start date.
5. Final Disposal:
-
Hazardous pharmaceutical waste must be collected and transported by a licensed hazardous waste contractor.
-
The primary method of disposal for this type of waste is incineration at a permitted hazardous waste facility.[1][2] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Never dispose of this compound or its contaminated waste in the regular trash, down the drain, or in biohazard bags that are autoclaved.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure a safe working environment and maintain compliance with all relevant regulations, thereby building a foundation of trust and responsibility in the scientific community.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ibrutinib Dimer
Researchers and drug development professionals working with Ibrutinib dimer, a potent molecule in targeted therapy, must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a safe laboratory environment.
Ibrutinib, the monomer, is classified as hazardous, with potential risks including skin and eye irritation, respiratory tract irritation, and suspected carcinogenicity.[1][2] It may also damage fertility or the unborn child and cause organ damage through prolonged or repeated exposure.[1] Given the structural similarity, this compound should be handled with the same high level of caution as other cytotoxic agents.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended PPE |
| Transporting within the facility | - Leak-proof, solid, and clearly labeled containers.[3] - A spill kit should be readily available during transport.[3] |
| Weighing and Reconstituting | - Engineering Controls: Use of a certified chemical fume hood, microbiological safety cabinet, or an isolator is mandatory.[3] - Gloves: Double gloving with chemotherapy-approved gloves is required.[4] - Gown: An impermeable, disposable gown should be worn.[4] - Eye/Face Protection: Safety goggles or a face shield must be used.[5] - Respiratory Protection: A self-contained breathing apparatus or an N95 respirator is necessary, especially when handling the powder form to avoid dust formation.[5][6] |
| Administering to cell cultures or animals | - Gloves: Double chemotherapy-approved gloves.[4] - Gown: Impermeable, disposable gown.[4] - Eye/Face Protection: Safety glasses with side shields or a face shield.[6] - General Ventilation: Work should be conducted in a well-ventilated area.[5] |
| Cleaning and Decontamination | - Gloves: Double chemotherapy-approved gloves. - Gown: Impermeable, disposable gown. - Eye/Face Protection: Safety goggles or a face shield. - Respiratory Protection: An N95 respirator should be worn if there is a risk of aerosol generation. |
| Waste Disposal | - Gloves: Double chemotherapy-approved gloves. - Gown: Impermeable, disposable gown. - Eye/Face Protection: Safety glasses with side shields. |
Operational and Disposal Plans: A Step-by-Step Guide
A clear and systematic workflow is crucial for minimizing exposure and ensuring safety from the moment this compound is received until its final disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear single-use, chemotherapy-approved gloves when handling the outer packaging.
-
Transport the container to a designated, secure storage area.
-
Store this compound in a tightly sealed, clearly labeled container in a well-ventilated, designated hazardous drug storage area.
2. Preparation and Handling:
-
All handling of this compound powder should be performed within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of particles.[3]
-
Before starting work, ensure that a cytotoxic spill kit is readily accessible.[3]
-
Don the appropriate PPE as outlined in the table above.
-
Use of closed-system drug-transfer devices is recommended when possible to minimize the risk of spills and aerosol generation.[3]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
The area of the spill should be cordoned off to prevent the spread of contamination.[7]
-
Only trained personnel with appropriate PPE should clean up the spill.
-
Use a dedicated cytotoxic spill kit and follow the manufacturer's instructions.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
4. Decontamination:
-
The immediate work area should be decontaminated at the end of each procedure and at the end of the day.[3]
-
Use a suitable deactivating agent followed by a cleaning agent.
-
All cleaning materials must be disposed of as cytotoxic waste.
5. Waste Disposal:
-
All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered cytotoxic waste.
-
Dispose of all contaminated materials in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Follow institutional and local regulations for the final disposal of cytotoxic waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps and safety precautions for a typical experimental workflow involving this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pogo.ca [pogo.ca]
- 5. kmpharma.in [kmpharma.in]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
